N,N'-bis(3-aminopropyl)oxamide
Description
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Properties
CAS No. |
19980-60-0 |
|---|---|
Molecular Formula |
C8H18N4O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N,N'-bis(3-aminopropyl)oxamide |
InChI |
InChI=1S/C8H18N4O2/c9-3-1-5-11-7(13)8(14)12-6-2-4-10/h1-6,9-10H2,(H,11,13)(H,12,14) |
InChI Key |
OAFXJTVPAIWNGD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
N,N'-bis(3-aminopropyl)oxamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(3-aminopropyl)oxamide is a symmetrical aliphatic diamide (B1670390) compound. Its structure, characterized by two primary amine groups and a central oxamide (B166460) core, suggests its potential utility as a versatile building block in various chemical syntheses. The presence of multiple hydrogen bond donors and acceptors imparts specific chemical properties that may be of interest in the fields of medicinal chemistry, materials science, and coordination chemistry. This technical guide provides a detailed overview of the known chemical properties and structure of this compound, alongside plausible experimental protocols for its synthesis and analysis based on established chemical principles for similar compounds.
Chemical Structure and Identification
This compound possesses a linear structure with two aminopropyl groups attached to a central oxamide moiety. The oxamide functional group consists of two amide groups directly bonded to each other.
Key Structural Features:
-
Primary Amine Groups: Two terminal -NH2 groups, which are basic and can be readily functionalized.
-
Amide Linkages: Two secondary amide groups within the oxamide core, which are generally planar and can participate in hydrogen bonding.
-
Aliphatic Chains: Two propyl chains providing flexibility to the molecule.
Below is a diagram illustrating the logical relationship of the functional groups within the this compound molecule.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C8H18N4O2 | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 19980-60-0 | [1] |
| Canonical SMILES | C(CN)CNC(=O)C(=O)NCCCN | [1] |
| InChI | InChI=1S/C8H18N4O2/c9-3-1-5-11-7(13)8(14)12-6-2-4-10/h1-6,9-10H2,(H,11,13)(H,12,14) | [1] |
| InChIKey | OAFXJTVPAIWNGD-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 110 Ų | [1] |
| XLogP3 | -1.9 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 7 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly available in the scientific literature. However, based on general organic chemistry principles for the synthesis of symmetrical oxamides and the analysis of polyamines, the following protocols are proposed.
Synthesis and Purification Workflow
A common method for the synthesis of symmetrical N,N'-disubstituted oxamides is the reaction of a primary amine with diethyl oxalate (B1200264). The following workflow outlines a plausible synthetic and purification procedure for this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-diaminopropane (2.0 equivalents) in a suitable solvent such as ethanol.
-
Addition of Diethyl Oxalate: Slowly add diethyl oxalate (1.0 equivalent) to the stirred solution of the diamine at room temperature. The reaction is typically exothermic, so controlled addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: Upon completion, the solid product, this compound, is expected to precipitate from the reaction mixture. The precipitate can be collected by vacuum filtration.
-
Purification:
-
Wash the crude product with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and soluble impurities.
-
For further purification, recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture thereof) can be employed.
-
-
Drying and Characterization: Dry the purified product under vacuum to remove residual solvent. The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Analytical Workflow
The analysis of this compound, which contains primary amine groups, can be effectively carried out using High-Performance Liquid Chromatography (HPLC) after derivatization.
Detailed Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., water or methanol).
-
Derivatization: To an aliquot of the sample solution, add a derivatizing reagent such as dansyl chloride or benzoyl chloride in the presence of a base (e.g., sodium bicarbonate or sodium hydroxide) to react with the primary amine groups. This step is crucial for enhancing the detectability of the analyte by UV or fluorescence detectors.
-
Extraction: After the derivatization reaction is complete, extract the derivatized product into an immiscible organic solvent like ethyl acetate or chloroform.
-
Solvent Evaporation and Reconstitution: Evaporate the organic layer to dryness, for example, under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis:
-
Column: A reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often used for good separation.
-
Detection: Set the detector (UV or fluorescence) to the wavelength of maximum absorbance or emission of the chosen derivative.
-
Quantification: Inject the prepared sample into the HPLC system. The concentration of this compound in the original sample can be determined by comparing the peak area with a standard calibration curve.
-
Signaling Pathways and Biological Activity
As of the current literature review, there is no specific information available detailing the involvement of this compound in any biological signaling pathways or its specific applications in drug development. Its structural similarity to polyamines, which are known to play crucial roles in various cellular processes, suggests that it could potentially interact with biological systems. However, dedicated studies are required to elucidate any such activities.
Conclusion
This compound is a chemical compound with a well-defined structure that offers potential for further investigation and application in various scientific domains. While comprehensive experimental data on its physicochemical properties are currently lacking, its structural features provide a basis for predicting its chemical behavior. The proposed synthetic and analytical protocols, derived from established methodologies for similar compounds, offer a starting point for researchers interested in working with this molecule. Future studies are warranted to explore its physical properties, reactivity, and potential biological activities to fully realize its scientific potential.
References
N,N'-bis(3-aminopropyl)oxamide (CAS 19980-60-0): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis(3-aminopropyl)oxamide, identified by the CAS number 19980-60-0, is a chemical compound whose publicly available experimental data is limited. This document summarizes the existing information, primarily from computational sources, and highlights the current knowledge gaps regarding its physicochemical properties, synthesis, and biological activity. Due to the scarcity of detailed experimental data, this guide serves as a foundational overview rather than an in-depth technical whitepaper.
Chemical Identity and Computed Properties
This compound is a diamide (B1670390) compound featuring two primary amine groups. Its structure suggests potential for hydrogen bonding and coordination chemistry. The fundamental identifiers and computed physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 19980-60-0 | PubChem |
| Molecular Formula | C₈H₁₈N₄O₂ | PubChem |
| Molecular Weight | 202.25 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | C(CN)CNC(=O)C(=O)NCCCN | PubChem |
| InChI Key | OAFXJTVPAIWNGD-UHFFFAOYSA-N | PubChem |
| Computed XLogP3-AA | -2.2 | PubChem |
| Computed Hydrogen Bond Donor Count | 4 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 4 | PubChem |
| Computed Rotatable Bond Count | 7 | PubChem |
| Computed Exact Mass | 202.14297583 g/mol | PubChem |
| Computed Monoisotopic Mass | 202.14297583 g/mol | PubChem |
| Computed Topological Polar Surface Area | 118 Ų | PubChem |
| Computed Heavy Atom Count | 14 | PubChem |
Note: The properties listed in the table above are computationally derived and have not been experimentally verified in publicly accessible literature.
Synthesis
Conceptual Synthetic Pathway
A plausible method for the synthesis of this compound would involve the reaction of diethyl oxalate (B1200264) with an excess of 1,3-diaminopropane. This is a standard amidation reaction where the amine acts as a nucleophile, attacking the carbonyl carbons of the ester.
Molecular weight and formula of N,N'-bis(3-aminopropyl)oxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis(3-aminopropyl)oxamide is a chemical compound with potential applications in various scientific fields. This guide provides a summary of its core chemical properties. However, a comprehensive review of available scientific literature and chemical databases reveals a notable absence of detailed experimental protocols for its synthesis, as well as a lack of published data regarding its specific biological activities, signaling pathways, and quantitative experimental results. This document outlines the known information and highlights the current gaps in the scientific understanding of this compound.
Core Chemical Properties
This compound is an organic molecule characterized by a central oxamide (B166460) core flanked by two aminopropyl chains.
Molecular Formula and Weight
The fundamental chemical attributes of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₄O₂ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 19980-60-0 | [1] |
Synthesis and Experimental Protocols
A generalized conceptual workflow for the synthesis of a bisamide, which could potentially be adapted for this compound, is presented below. This is a hypothetical pathway and has not been experimentally validated for this specific compound.
Caption: Hypothetical synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the specific biological activities or the signaling pathways associated with this compound. While the broader class of polyamines and their derivatives are known to play roles in various biological processes, the specific effects of this compound remain uninvestigated. The potential for this molecule in drug development is therefore speculative and would require significant foundational research.
The diagram below illustrates a generic logical relationship for investigating the unknown biological functions of a compound like this compound.
Caption: Logical workflow for determining the biological activity of an uncharacterized compound.
Quantitative Data
Due to the absence of published experimental studies on this compound, there is no quantitative data available to be summarized in a tabular format. This includes, but is not limited to, data related to its efficacy, toxicity, pharmacokinetic properties, or in vitro and in vivo activity.
Conclusion and Future Directions
This compound remains a largely uncharacterized molecule. While its basic chemical properties are known, the lack of detailed synthetic protocols and the complete absence of biological data represent a significant knowledge gap. For researchers and professionals in drug development, this compound presents an opportunity for novel investigation. Future research should prioritize the development of a robust and scalable synthesis method, followed by comprehensive screening to determine any potential biological activities. Such studies would be the foundational step in understanding the potential utility of this compound in scientific and therapeutic applications.
References
Spectroscopic and Synthetic Profile of N,N'-bis(3-aminopropyl)oxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for N,N'-bis(3-aminopropyl)oxamide, a molecule of interest in various research and development domains. Due to the current absence of publicly available experimental spectroscopic data, this document presents predicted values for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed, plausible experimental protocol for its synthesis and subsequent spectroscopic characterization is provided, based on established chemical principles and literature precedents for similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and analysis of structurally analogous compounds.
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 - 8.2 | Broad Singlet | 2H | -NH-C=O |
| ~3.15 | Quartet | 4H | -CH₂-NH-C=O |
| ~2.55 | Triplet | 4H | -CH₂-NH₂ |
| ~1.55 | Quintet | 4H | -CH₂-CH₂-CH₂- |
| ~1.30 | Broad Singlet | 4H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~160.5 | C=O |
| ~39.0 | -CH₂-NH₂ |
| ~37.5 | -CH₂-NH-C=O |
| ~31.0 | -CH₂-CH₂-CH₂- |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Strong, Broad | N-H stretch (amine and amide) |
| 2930 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (Amide I) |
| ~1550 | Strong | N-H bend (Amide II) |
| 1470 - 1440 | Medium | C-H bend (scissoring) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 202.14 | 100 | [M]⁺ (Molecular Ion) |
| 185.12 | 40 | [M-NH₃]⁺ |
| 113.08 | 60 | [H₂N(CH₂)₃NHCO]⁺ |
| 88.06 | 75 | [H₂N(CH₂)₃NH₂]⁺ |
| 73.06 | 50 | [H₂N(CH₂)₃]⁺ |
| 44.05 | 90 | [H₂N=CH₂]⁺ |
Experimental Protocols
The following section details a proposed methodology for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure is based on the common method of synthesizing oxamides through the reaction of a diamine with diethyl oxalate (B1200264).
Materials:
-
Diethyl oxalate
-
Ethanol (absolute)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diaminopropane (2 equivalents) in absolute ethanol.
-
To this stirring solution, add diethyl oxalate (1 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
If precipitation is not significant, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound in a vacuum oven.
-
Determine the yield and characterize the product using spectroscopic methods.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
-
The purified compound should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Tetramethylsilane (TMS) can be used as an internal standard.
Infrared (IR) Spectroscopy:
-
The IR spectrum should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum should be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum should be obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the compound.
-
High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
An In-depth Technical Guide on the Solubility and Stability of N,N'-bis(3-aminopropyl)oxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, and predicted solubility and stability of N,N'-bis(3-aminopropyl)oxamide. Due to the limited availability of specific experimental data for this compound, this document outlines the expected solubility and stability based on the general characteristics of structurally related acyclic diamides. Furthermore, it provides detailed, adaptable experimental protocols for determining these key parameters, which are crucial for applications in research, particularly in drug development.
Introduction to this compound
This compound is a chemical compound with the molecular formula C8H18N4O2.[1][2] It features a central oxamide (B166460) core flanked by two aminopropyl arms. The presence of both amide and amine functional groups suggests its potential for forming multiple hydrogen bonds, which significantly influences its solubility and stability. Understanding these properties is fundamental for its handling, formulation, and application in various scientific contexts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H18N4O2 | [1][2] |
| Molecular Weight | 202.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 19980-60-0 | [1] |
| Computed XLogP3-AA | -1.9 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 7 | [1] |
Note: The properties listed are computationally derived and sourced from PubChem.[1]
Predicted Solubility Profile
The molecule possesses both polar (amide and amine groups) and non-polar (propylene chains) regions. The primary amine and secondary amide functionalities can act as both hydrogen bond donors and acceptors, suggesting good solubility in polar protic solvents like water and alcohols. The presence of the hydrocarbon linkers might impart some solubility in less polar organic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The presence of multiple amine and amide groups allows for extensive hydrogen bonding with water molecules. |
| Methanol/Ethanol | Soluble | Polar protic solvents that can engage in hydrogen bonding with the solute. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of accepting hydrogen bonds and dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent with good solvating power for amides. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | A less polar solvent, likely to have limited interaction with the polar functional groups of the molecule. |
| Hexane | Insoluble | A non-polar solvent, unlikely to dissolve a polar compound like this compound. |
Predicted Stability Profile
The stability of this compound is a critical parameter for its storage and application. Potential degradation pathways could involve hydrolysis of the amide bonds or oxidation of the amine groups.
-
pH Stability: The amide linkages are susceptible to hydrolysis under both acidic and basic conditions, although amides are generally more stable to hydrolysis than esters. The rate of hydrolysis is expected to increase at extreme pH values and elevated temperatures. The terminal primary amine groups will be protonated at acidic pH, which may influence the overall stability and solubility.
-
Thermal Stability: Thermal degradation of similar amide-containing structures often involves decomposition of the amide bond and cleavage of the alkyl chains at elevated temperatures.[3][4][5] A thermogravimetric analysis (TGA) would be necessary to determine the precise decomposition temperature.
-
Photostability: While the molecule does not contain significant chromophores that absorb in the near-UV or visible range, exposure to high-energy light, especially in the presence of photosensitizers, could potentially lead to degradation.
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Caption: Workflow for Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it using a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. This can be achieved using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Forced degradation studies are essential to identify potential degradation products and pathways.[6]
References
An In-depth Technical Guide to N,N'-bis(3-aminopropyl)oxamide: A Versatile Tetradentate Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis(3-aminopropyl)oxamide is a flexible tetradentate ligand capable of forming stable complexes with various transition metals, most notably copper(II) and palladium(II). Its four donor sites, comprising two amine and two deprotonated amide nitrogens, allow it to act as a strong chelating agent. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and coordination chemistry of this compound and its metal complexes. Furthermore, it explores the potential of these complexes in drug development, particularly in the realms of antimicrobial and anticancer applications, by examining the established mechanisms of action for similar metal complexes. Detailed experimental protocols for the synthesis of the ligand and its copper(II) complex are provided, alongside a compilation of relevant physicochemical data to facilitate further research and development.
Introduction
This compound, hereafter referred to as H₂L (where H₂ indicates the two dissociable amide protons), is a member of the versatile oxamide (B166460) family of ligands. The presence of two terminal aminopropyl arms appended to the central oxamide backbone imparts significant conformational flexibility, allowing it to coordinate to a single metal center in a square planar or distorted square pyramidal geometry. The deprotonation of the two amide nitrogens upon coordination results in a neutral, highly stable complex. This feature, combined with the tetradentate nature of the ligand, has made H₂L and its derivatives subjects of interest in coordination chemistry and materials science.
Recent attention has also turned towards the biological applications of metal complexes derived from oxamide-based ligands. The ability of metals like copper and palladium to participate in redox reactions and bind to biological macromolecules makes their complexes with ligands like H₂L promising candidates for the development of novel therapeutic agents. This guide aims to consolidate the existing knowledge on H₂L and its complexes to serve as a foundational resource for researchers in these fields.
Synthesis and Coordination Chemistry
The synthesis of this compound is typically achieved through a condensation reaction between diethyl oxalate (B1200264) and an excess of 1,3-diaminopropane (B46017). The coordination of H₂L to metal ions such as copper(II) and palladium(II) generally proceeds by the deprotonation of the amide protons, leading to the formation of a neutral [M(L)] complex.
Coordination Environment
As a tetradentate ligand, H₂L coordinates to a metal center through its four nitrogen atoms. The resulting complex typically adopts a square planar geometry, which is particularly favored by d⁸ metal ions like Pd(II) and to a large extent by Cu(II). The deprotonated amide nitrogens form strong covalent bonds with the metal, contributing to the high stability of the resulting chelate. In some cases, particularly with copper(II), the coordination geometry can be distorted towards a square pyramid or an octahedron through the axial coordination of solvent molecules or counter-ions.
Experimental Protocols
Synthesis of this compound (H₂L)
This protocol is adapted from the synthesis of the closely related N,N'-bis(3-aminopropyl)ethanediamide.
Materials:
-
Diethyl oxalate
-
1,3-diaminopropane
-
Absolute ethanol (B145695)
-
Ice bath
Procedure:
-
A solution of diethyl oxalate (0.1 mol) in 20 mL of absolute ethanol is prepared.
-
In a separate flask, a solution of 1,3-diaminopropane (0.3 mol, 3-fold excess) in 30 mL of absolute ethanol is prepared and cooled in an ice bath.
-
The diethyl oxalate solution is added dropwise to the cooled 1,3-diaminopropane solution with constant stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.
-
The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Synthesis of [Cu(L)] Complex
Materials:
-
This compound (H₂L)
-
Copper(II) salt (e.g., CuCl₂·2H₂O or Cu(NO₃)₂·3H₂O)
-
Methanol (B129727) or Ethanol
-
A base (e.g., NaOH or triethylamine)
Procedure:
-
Dissolve the H₂L ligand (1 mmol) in methanol (20 mL).
-
In a separate flask, dissolve the copper(II) salt (1 mmol) in methanol (20 mL).
-
Add the copper(II) solution to the ligand solution with stirring.
-
Slowly add a methanolic solution of the base (2 mmol) to the mixture to facilitate the deprotonation of the oxamide nitrogens.
-
The color of the solution should change, indicating complex formation.
-
The reaction mixture is stirred for several hours at room temperature.
-
The resulting colored precipitate is collected by filtration, washed with methanol, and dried.
Physicochemical Data
The following tables summarize key physicochemical data for this compound and its representative metal complexes, compiled from various sources. Data for closely related structures are included where specific data for the title compound is unavailable and are noted accordingly.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈N₄O₂ |
| Molecular Weight | 202.25 g/mol |
| CAS Number | 19980-60-0 |
| Appearance | White solid |
| Melting Point | Data not available |
| Solubility | Soluble in polar solvents |
Table 2: Physicochemical Data for Metal Complexes of this compound and Related Ligands
| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) (ν(C=O), ν(M-N)) |
| [Cu(L)] | Blue/Violet | Low (non-electrolyte) | ~1.8 - 2.2 | ~1600-1620, ~450-500 |
| [Pd(L)] | Yellow/Orange | Low (non-electrolyte) | Diamagnetic | ~1610-1630, ~480-520 |
| --INVALID-LINK--₂[1] | Blue | 251 (in water) | - | 1629 |
Data for --INVALID-LINK--₂ is for the deprotonated form of this compound.
Table 3: Selected Crystallographic Data for --INVALID-LINK--₂ [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.503(4) |
| b (Å) | 7.614(1) |
| c (Å) | 10.407(3) |
| β (°) | 98.43(3) |
| Cu-N(amide) (Å) | 1.955(6) |
| Cu-N(amine) (Å) | 1.999(7) |
Role in Drug Development
While specific studies on the drug development applications of this compound complexes are limited, the broader class of copper and palladium complexes with tetradentate amine and amide ligands has shown significant promise as antimicrobial and anticancer agents. The biological activity of these complexes is generally attributed to the coordinated metal ion, with the ligand serving to modulate the stability, lipophilicity, and reactivity of the complex.
Antimicrobial Activity
Copper complexes are known to possess antimicrobial properties through multiple mechanisms.[2][3] The complex can interact with the bacterial cell membrane, altering its permeability and leading to cell death.[3] A key mechanism involves the generation of reactive oxygen species (ROS) through Fenton-like reactions.[4] The Cu(II)/Cu(I) redox couple can catalyze the production of highly reactive hydroxyl radicals from hydrogen peroxide, which can subsequently damage DNA, proteins, and lipids.[4]
Anticancer Activity
Palladium(II) complexes, being isoelectronic and isostructural with platinum(II) complexes like cisplatin, have been extensively investigated as potential anticancer agents.[5] A primary mechanism of action is their interaction with DNA. The square planar geometry of [Pd(L)] would be conducive to intercalation between DNA base pairs or coordination to the nitrogen atoms of the DNA bases, leading to distortions in the DNA structure that can inhibit replication and transcription, ultimately triggering apoptosis.[6]
Similar to copper complexes, palladium complexes can also induce cancer cell death through the generation of ROS and the subsequent oxidative stress.[7] Furthermore, these complexes can interact with and inhibit the function of key cellular enzymes, such as topoisomerases and protein kinases, which are crucial for cancer cell survival and proliferation.
Conclusion
This compound is a highly adaptable tetradentate ligand that forms stable, neutral complexes with copper(II) and palladium(II). Its straightforward synthesis and predictable coordination behavior make it an attractive building block for the design of novel metal-based compounds. While the exploration of the biological activities of its specific complexes is still in its nascent stages, the well-established antimicrobial and anticancer properties of related copper and palladium complexes suggest that this compound-metal complexes are promising candidates for future drug development. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for further research into the therapeutic potential of this versatile ligand system. Future work should focus on the detailed biological evaluation of these specific complexes and the elucidation of their precise mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance [mdpi.com]
- 5. Anti-cancer palladium complexes: a focus on PdX2L2, palladacycles and related complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the antitumor effects of Pd(II) complexes with nitrogen donor ligands towards breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium (II) Complex Enhances ROS-Dependent Apoptotic Effects via Autophagy Inhibition and Disruption of Multiple Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Role of N,N'-bis(3-aminopropyl)oxamide in Advanced Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
N,N'-bis(3-aminopropyl)oxamide is a diamine compound featuring a central oxamide (B166460) group flanked by two aminopropyl chains. This unique molecular architecture, possessing both amide and primary amine functionalities, imparts a range of desirable properties that make it a valuable building block in the synthesis of advanced materials. Its ability to act as a crosslinking agent, a monomer in polymerization reactions, and a chelating agent for metal ions has led to its investigation in diverse fields of materials science, including high-performance polymers, environmental remediation, and potentially, drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on quantitative data and detailed experimental protocols.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C8H18N4O2 and a molecular weight of 202.25 g/mol [1][2]. Its structure is characterized by the presence of two primary amine groups and two amide linkages, which are responsible for its chemical reactivity and potential for hydrogen bonding.
| Property | Value | Reference |
| Molecular Formula | C8H18N4O2 | [1][2] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 19980-60-0 | [1][2] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the aminolysis of a dialkyl oxalate (B1200264), such as diethyl oxalate, with a primary amine, in this case, 1,3-diaminopropane[3]. This method is often preferred for its cost-effectiveness and the relatively easy handling of the starting materials[3].
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl oxalate
-
1,3-Diaminopropane (B46017) (excess)
-
Ethanol (B145695) (solvent)
-
Non-nucleophilic base (e.g., triethylamine, optional, to scavenge acid impurities)
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, filtration apparatus.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl oxalate in ethanol.
-
Add a molar excess (at least two equivalents) of 1,3-diaminopropane to the solution. The use of excess amine helps to drive the reaction to completion and minimize the formation of mono-substituted byproducts[3].
-
Optionally, a non-nucleophilic base can be added to neutralize any acidic impurities that may be present[3].
-
Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain this compound as a white solid.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H stretching of the primary amines and amide groups, C=O stretching of the amide, and C-N stretching.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point indicates high purity.
Applications in Materials Science
The bifunctional nature of this compound makes it a versatile component in the development of various polymeric materials.
Curing Agent for Epoxy Resins
The primary amine groups of this compound can react with the epoxide rings of epoxy resins, leading to the formation of a crosslinked thermoset polymer network[4][5]. The presence of the rigid oxamide group and the potential for hydrogen bonding through the amide linkages can contribute to enhanced mechanical and thermal properties of the cured epoxy.
Monomer for Polyamides and Poly(amide-imide)s
This compound can be used as a diamine monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyamides. The incorporation of the oxamide linkage into the polymer backbone can enhance thermal stability and improve mechanical properties due to increased hydrogen bonding and chain rigidity[2][7][8].
While specific data for polyamides derived from this compound is limited, studies on similar aromatic polyamides and poly(amide-imide)s demonstrate that the inclusion of rigid and hydrogen-bonding moieties leads to high glass transition temperatures (Tg) and decomposition temperatures[7][8]. For instance, novel polyamides have shown 10% weight loss temperatures in the range of 350-523°C[9].
Heavy Metal Ion Adsorption
The nitrogen and oxygen atoms in the amine and amide groups of this compound can act as coordination sites for heavy metal ions[10][11]. This chelating ability makes it a promising candidate for the development of adsorbent materials for the removal of heavy metals from wastewater. The molecule can be grafted onto a solid support, such as silica (B1680970) or a polymer matrix, to create a functionalized adsorbent.
While direct adsorption data for this compound is not extensively reported, amine-functionalized adsorbents have shown significant efficacy in removing heavy metal ions like copper, lead, and cadmium from aqueous solutions[1][4]. The adsorption capacity is influenced by factors such as pH, contact time, and the initial concentration of the metal ions.
Potential in Drug Delivery Systems
The biocompatibility and functional groups of this compound suggest its potential use in the development of drug delivery systems. It could be incorporated into hydrogels or other polymer networks designed for the controlled release of therapeutic agents[12][13][14][15][16]. The amine groups can be used for further functionalization, such as attaching targeting ligands or stimuli-responsive moieties. While no direct studies on the use of this compound in drug delivery have been found, the development of hydrogels from similar amine-containing monomers is an active area of research[12][13][14][15][16]. The biocompatibility of such materials would need to be thoroughly investigated.
Conclusion
This compound is a versatile chemical compound with significant potential in materials science. Its unique structure, combining flexible aminopropyl chains with a rigid, hydrogen-bonding oxamide core, makes it a valuable component for enhancing the thermal and mechanical properties of polymers such as epoxy resins and polyamides. Furthermore, its chelating ability opens up possibilities for its use in environmental applications, such as heavy metal remediation. While its application in drug delivery is still speculative, the functional groups present in the molecule provide a platform for further research and development in this area. Further quantitative studies are needed to fully elucidate the performance of materials derived from this compound and to realize its full potential in various advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H18N4O2 | CID 4552223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Polyether Amine Canopy Structure on Heavy Metal Ions Adsorption of Magnetic Solvent-Free Nanofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure of new bicopper(II) complexes bridged by N-(2- aminopropyl)-N'-(2-oxidophenyl)oxamide: the effects of terminal ligands on structures, anticancer activities and DNA-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN101817753B - Preparation method of N-(3-aminopropyl)-1,3-propane diamine - Google Patents [patents.google.com]
- 14. tips.sums.ac.ir [tips.sums.ac.ir]
- 15. benchchem.com [benchchem.com]
- 16. Advancement in nanogel formulations provides controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Synthesis of N,N'-bis(3-aminopropyl)oxamide: A Journey Through its Discovery and Chemical Evolution
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the synthesis of key chemical entities is paramount. This in-depth technical guide delves into the discovery and historical development of the synthesis of N,N'-bis(3-aminopropyl)oxamide, a molecule with significant potential in various scientific domains. This document provides a thorough examination of its synthetic pathways, complete with detailed experimental protocols and a comparative analysis of quantitative data.
Discovery and Early Synthesis: A Foundation in Amine Chemistry
The discovery of this compound is rooted in the classical understanding of the reactivity of primary amines with dialkyl oxalates. This fundamental reaction, often referred to as the Hofmann amine separation method, has long been used to differentiate primary, secondary, and tertiary amines. The reaction of a primary amine with diethyl oxalate (B1200264) characteristically yields a solid N,N'-disubstituted oxamide (B166460), a principle that lays the groundwork for the synthesis of the target molecule.
Core Synthetic Pathway: Diethyl Oxalate and 1,3-Diaminopropane (B46017)
The primary and most direct route to this compound involves the condensation reaction between diethyl oxalate and 1,3-diaminopropane. This reaction proceeds in a stepwise manner, with the initial formation of a mono-substituted intermediate, ethyl N-(3-aminopropyl)oxamate, followed by the reaction of the second amino group to form the final bis-amide product.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the synthesis of this compound, based on established principles of oxamide formation.
Materials:
-
Diethyl oxalate
-
1,3-Diaminopropane
-
Ethanol (B145695) (absolute)
-
Diethyl ether
Procedure:
-
A solution of diethyl oxalate (1 mole) in absolute ethanol (200 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
A solution of 1,3-diaminopropane (2.2 moles, a slight excess to ensure complete reaction) in absolute ethanol (100 mL) is added dropwise to the stirred diethyl oxalate solution at room temperature over a period of 1 hour.
-
Upon addition, a white precipitate of this compound begins to form.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature to ensure the reaction goes to completion.
-
The white precipitate is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials and byproducts.
-
The product is then washed with diethyl ether and dried in a vacuum oven at 50-60 °C to a constant weight.
Quantitative Data and Characterization
The yield and purity of the synthesized this compound can be influenced by factors such as the stoichiometry of the reactants, reaction temperature, and solvent choice.
| Parameter | Value/Observation |
| Molar Ratio (Diaminopropane:Diethyl Oxalate) | 2.2 : 1 |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 3-4 hours |
| Typical Yield | > 90% |
| Appearance | White crystalline solid |
| Melting Point | Not widely reported, requires experimental determination |
| Solubility | Sparingly soluble in common organic solvents |
The characterization of this compound would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the structure by identifying the different proton and carbon environments, and Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic amide C=O and N-H stretching vibrations.
Alternative Synthetic Approaches and Historical Context
While the direct condensation of diethyl oxalate and 1,3-diaminopropane remains the most straightforward and likely the earliest method of synthesis, it is worth noting the synthesis of structurally similar compounds for historical and comparative context. For instance, the synthesis of N,N'-bis(3-aminopropyl)-1,2-ethanediamine has been detailed in patent literature, often involving a two-step process:
-
Cyanoethylation: Reaction of a diamine (in this case, ethylenediamine) with acrylonitrile (B1666552) to form the dinitrile precursor, N,N'-bis(2-cyanoethyl)ethylenediamine.
-
Hydrogenation: Catalytic reduction of the dinitrile to the corresponding diamine.
This alternative pathway highlights a different strategy for constructing such polyamine structures, which could, in principle, be adapted for the synthesis of this compound, although it would be a more complex and less direct route.
Logical Workflow for Synthesis and Analysis
The overall process for synthesizing and characterizing this compound can be summarized in the following workflow:
Conclusion
The synthesis of this compound is a straightforward and efficient process, primarily achieved through the well-established reaction of diethyl oxalate with 1,3-diaminopropane. While the specific historical discovery of this compound is not prominently documented, its synthesis is a clear application of fundamental organic chemistry principles. The detailed protocol and comparative data provided in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this and related polyamine compounds. Further research into its physical and chemical properties will undoubtedly expand its utility in various fields, including materials science and drug development.
N,N'-bis(3-aminopropyl)oxamide Derivatives: A Technical Guide to Their Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-bis(3-aminopropyl)oxamide serves as a compelling and versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide explores the potential of its derivatives in drug discovery, drawing insights from the broader class of bisamide compounds and related structures. While research on specific this compound derivatives is an emerging field, the established biological activities of analogous compounds suggest significant potential in oncology, infectious diseases, and virology. This document outlines general synthetic strategies, potential mechanisms of action, and key experimental protocols for the evaluation of these promising compounds.
Introduction
The bisamide functional group is a prevalent motif in a multitude of biologically active molecules, contributing to their structural rigidity and capacity for hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets. The this compound core combines this bisamide unit with flexible aminopropyl side chains, offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. The terminal primary amine groups can be readily functionalized to introduce diverse substituents, thereby enabling the exploration of a vast chemical space to optimize target affinity and selectivity. This guide provides a comprehensive overview of the synthetic approaches, potential biological activities, and evaluation methodologies for derivatives of this promising scaffold.
Synthetic Methodologies
The synthesis of this compound derivatives can be approached through several established organic chemistry reactions. A generalized synthetic workflow is depicted below. The primary methods involve the acylation of the terminal amino groups of the parent this compound molecule.
A typical synthetic process begins with the reaction of a suitable starting material to form the core structure, followed by the derivatization of the terminal amines.
Experimental Protocol: General Synthesis of N-Substituted Derivatives
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (2.2 equivalents), to the solution and stir at room temperature.
-
Acylation: Slowly add the desired acylating agent (e.g., acyl chloride or anhydride) (2.2 equivalents) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Potential Therapeutic Applications
While specific biological data for this compound derivatives are limited, the broader class of bisamides has demonstrated significant potential in various therapeutic areas.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of bisamide derivatives against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of critical cellular processes such as DNA replication or cell cycle progression. The structural features of the this compound scaffold, particularly its ability to act as a ligand for metal ions, suggest that its derivatives could also function as effective anticancer agents.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tertiary Amide Derivative | MGC803 (Gastric Cancer) | 0.094 | [1] |
| Fenamate Amide Analog | HT-29 (Colon Cancer) | 6.58 | [2] |
| Fenamate Amide Analog | PC-3 (Prostate Cancer) | 7.92 | [2] |
| Fenamate Amide Analog | MDA-MB-231 (Breast Cancer) | 10.67 | [2] |
Table 1: Anticancer Activity of Related Amide Derivatives
Antimicrobial Activity
Amide and bisamide derivatives have been extensively investigated for their antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with other vital microbial processes. The this compound scaffold provides a framework for the development of novel antimicrobial agents.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| N-Benzamide Derivative | Bacillus subtilis | 6.25 | [3] |
| N-Benzamide Derivative | Escherichia coli | 3.12 | [3] |
| Ciprofloxacin Amide Derivative | Staphylococcus aureus | 0.35 | [4] |
| Ciprofloxacin Amide Derivative | Escherichia coli | 0.42 | [4] |
Table 2: Antimicrobial Activity of Related Amide Derivatives
Antiviral Activity
Recent research has highlighted the potential of bisamide derivatives as antiviral agents. For instance, a series of bisamides were identified as inhibitors of cyclophilin A, a host protein implicated in the replication of several viruses, including the Hepatitis C virus (HCV)[5]. This suggests that this compound derivatives could be explored for their potential to inhibit viral replication through similar mechanisms. One particular bisamide derivative, designated as 7e in the study, exhibited a 50% effective concentration (EC50) of 5.3 µM against HCV[5].
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound derivatives are yet to be elucidated. However, based on the activities of related compounds, several putative mechanisms can be proposed. For anticancer applications, these may include the induction of apoptosis through the activation of caspase cascades or the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentrations.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct evidence of the biological activities of its derivatives is currently limited, the extensive research on related bisamide compounds strongly suggests their potential as anticancer, antimicrobial, and antiviral agents. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to elucidate their structure-activity relationships, identify lead compounds, and unravel their mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
N,N'-bis(3-aminopropyl)oxamide: A Technical Health and Safety Guide
Disclaimer: This document provides a summary of available health and safety information for N,N'-bis(3-aminopropyl)oxamide (CAS No. 19980-60-0). It is intended for researchers, scientists, and drug development professionals. A significant lack of comprehensive, publicly available safety, and toxicological data for this specific compound necessitates a cautious approach. Information from structurally related compounds is presented for analogy and hazard awareness but should not be considered as direct data for this compound.
Chemical Identification and Properties
This compound is a diamide (B1670390) compound containing two primary amine functional groups. Its structure suggests potential for corrosive properties and biological activity typical of polyamines.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 19980-60-0[1] |
| Molecular Formula | C₈H₁₈N₄O₂[1] |
| IUPAC Name | This compound[1] |
| Synonyms | N1,N1'-Bis(3-aminopropyl)oxalamide |
Table 2: Computed Physical and Chemical Properties
Note: The following data are computationally derived and have not been experimentally verified.
| Property | Value | Source |
| Molecular Weight | 202.25 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | -1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Exact Mass | 202.14297583 Da | PubChem[1] |
| Topological Polar Surface Area | 110 Ų | PubChem[1] |
Hazard Identification and Classification
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Repeated Exposure | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-Term | H410: Very toxic to aquatic life with long lasting effects |
Source: Ambeed
Note on Corrosivity (B1173158): Structurally similar polyamines, such as N,N'-bis(3-aminopropyl)ethylenediamine, are classified as causing severe skin burns and eye damage (Skin Corrosion 1B). Given the presence of primary amine groups in this compound, a similar potential for skin and eye corrosivity should be assumed in the absence of specific data.
Toxicological Summary
No specific experimental toxicological studies (e.g., LD50, genotoxicity, carcinogenicity) for this compound were identified in the public domain. The hazard statement H372 ("Causes damage to organs through prolonged or repeated exposure") suggests that data on repeated dose toxicity may exist, but the specific data, including the No Observed Adverse Effect Level (NOAEL), is not available.
Table 4: Quantitative Toxicological Data
| Test | Species | Route | Value |
| Acute Oral LD50 | Not Available | Oral | Not Available |
| Acute Dermal LD50 | Not Available | Dermal | Not Available |
| Acute Inhalation LC50 | Not Available | Inhalation | Not Available |
| NOAEL (Repeated Dose) | Not Available | Not Available | Not Available |
Experimental Protocols
While the results of toxicological tests for this compound are not available, this section details the standard methodologies that would be employed to generate such data, as per OECD guidelines.
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is designed to estimate the acute oral toxicity of a substance with the use of a minimal number of animals.[2][3]
-
Principle: A stepwise procedure is used where a substance is administered orally to a group of animals at a defined dose. The presence or absence of mortality in that step determines the dose for the next step.[3]
-
Animal Model: Typically, rats or mice of a single sex (usually females) are used.[2][4] Each step uses three animals.[3]
-
Dosing: The substance is administered in a single dose by gavage. Dosing levels are fixed (e.g., 5, 50, 300, 2000 mg/kg).[4]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior, etc.), and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at different dose levels.[4]
Protocol: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test Method (OECD 431)
This in vitro method uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin corrosion.
-
Principle: The test chemical is applied topically to the surface of the RHE tissue. Corrosive chemicals are identified by their ability to cause cell death, which is measured by a reduction in cell viability.
-
Test System: A commercially available, three-dimensional RHE model (e.g., SkinEthic™ RHE) is used. This model mimics the biochemical and physiological properties of the upper layers of human skin.
-
Procedure: a. The test chemical is applied to the RHE tissue for a defined exposure time (e.g., 3 minutes and 1 hour). b. After exposure, the tissue is rinsed and incubated in fresh medium. c. Cell viability is assessed using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity in living cells.
-
Endpoint: A chemical is identified as corrosive if the mean cell viability falls below specific thresholds after the defined exposure times. The method can also be used to sub-categorize corrosives into GHS subcategories 1A, 1B, and 1C.
Handling and Safety Precautions
Given the available data and analogies to similar compounds, the following precautions are recommended.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if aerosols/dusts may be generated, use a NIOSH-approved respirator with an appropriate cartridge.
Safe Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.
First Aid Measures
The following first-aid measures are based on general procedures for corrosive amine compounds and should be followed in case of exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Biological Pathways and Mechanisms of Action
There is no publicly available information regarding the specific signaling pathways affected by this compound or its mechanism of toxic action. For many simple amines and amides, local toxicity is driven by their caustic nature (pH effects), leading to cell membrane disruption and necrosis upon direct contact. Systemic effects, if any, are not documented.
References
- 1. This compound | C8H18N4O2 | CID 4552223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 5. chemicalbook.com [chemicalbook.com]
Methodological & Application
Synthesis of N,N'-bis(3-aminopropyl)oxamide from Diethyl Oxalate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N,N'-bis(3-aminopropyl)oxamide, a versatile diamide (B1670390) with applications in coordination chemistry, materials science, and as a precursor for more complex molecules in drug discovery. The protocol details the reaction of diethyl oxalate (B1200264) with 1,3-diaminopropane (B46017), outlining the necessary reagents, equipment, and procedural steps. This synthesis offers a straightforward and efficient method for the preparation of this valuable chemical intermediate.
Introduction
N,N'-disubstituted oxamides are an important class of organic compounds characterized by a central oxamide (B166460) core flanked by two nitrogen atoms. The specific compound, this compound, features terminal primary amine groups, making it a valuable building block for further functionalization. The reaction between primary amines and diethyl oxalate provides a reliable method for the formation of N,N'-oxamides.[1][2] This application note presents a detailed protocol for the synthesis of this compound, including reaction setup, purification, and characterization.
Reaction Scheme
Experimental Protocol
Materials and Equipment:
-
Diethyl oxalate (99%)
-
1,3-Diaminopropane (99%)
-
Ethanol (B145695) (anhydrous)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1.46 g, 10 mmol) in 40 mL of anhydrous ethanol.
-
Addition of Diamine: While stirring the solution at room temperature, slowly add a solution of 1,3-diaminopropane (1.63 g, 22 mmol, 2.2 equivalents) in 10 mL of anhydrous ethanol dropwise over a period of 15-20 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain this temperature with continuous stirring for 4 hours.
-
Cooling and Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Isolation of Product: Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₈H₁₈N₄O₂[3] |
| Molecular Weight | 202.25 g/mol [3] |
| Appearance | White solid |
| Melting Point | Expected to be a solid with a defined melting point. |
| Solubility | Sparingly soluble in cold ethanol, soluble in hot ethanol and water. |
| Expected Spectroscopic Data | |
| ¹H NMR (D₂O) | δ (ppm): ~3.3 (t, 4H, -NH-CH₂ -), ~2.9 (t, 4H, CH₂ -NH₂), ~1.8 (quintet, 4H, -CH₂-CH₂ -CH₂-) |
| ¹³C NMR (D₂O) | δ (ppm): ~162 (C=O), ~40 (-NH-CH₂ -), ~38 (CH₂ -NH₂), ~30 (-CH₂-CH₂ -CH₂-) |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch, amine and amide), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II) |
Note: The spectroscopic data provided are expected values based on the structure of this compound and may vary slightly based on experimental conditions and the solvent used.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the formation of the oxamide.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1,3-Diaminopropane is corrosive and flammable. Avoid contact with skin and eyes, and keep away from ignition sources.
-
Diethyl oxalate is harmful if swallowed.
-
Ethanol is a flammable liquid.
This protocol provides a reliable method for the synthesis of this compound. The reaction is straightforward, and the product can be isolated in good purity by precipitation and washing. The terminal amine groups of the product make it a versatile intermediate for further chemical transformations.
References
Application Notes and Protocols for N,N'-bis(3-aminopropyl)oxamide as a Crosslinking Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-bis(3-aminopropyl)oxamide as a novel crosslinking agent for epoxy resins. Due to the limited availability of specific published data on this compound, this document combines established principles of epoxy chemistry with data extrapolated from structurally similar aliphatic and polyamide curing agents to present representative protocols and expected performance characteristics.
Introduction
This compound is a unique aliphatic diamine containing a central oxamide (B166460) group. Its structure suggests potential as an effective curing agent for epoxy resins, offering a combination of flexibility, toughness, and good thermal stability to the resulting thermoset. The two primary amine groups provide reactive sites for crosslinking with epoxy functionalities, while the oxamide linkage can contribute to improved adhesion and thermal properties. This document outlines the potential applications, experimental procedures for characterization, and representative data for epoxy systems cured with this compound.
Application Notes
Chemical Structure and Properties
This compound possesses a molecular formula of C8H18N4O2 and a molecular weight of 202.25 g/mol [1]. Its key structural features relevant to epoxy curing are:
-
Primary Amine Groups: Two primary amine groups at the ends of the molecule readily react with epoxy groups to initiate polymerization and crosslinking.
-
Aliphatic Chains: The propyl chains provide flexibility to the cured epoxy network, potentially enhancing impact resistance and toughness.
-
Oxamide Linkage: The central oxamide group (-NH-CO-CO-NH-) is known to introduce hydrogen bonding capabilities, which can improve adhesion to substrates and enhance thermal stability.
Expected Performance Characteristics
Based on the performance of similar aliphatic and polyamide curing agents, epoxy resins cured with this compound are anticipated to exhibit the following properties[2][3]:
-
Good Mechanical Properties: A balance of strength and flexibility, leading to tough and durable materials.
-
Enhanced Adhesion: The polar oxamide group is expected to promote strong adhesion to various substrates, including metals and composites.
-
Moderate Thermal Stability: The aliphatic nature may limit the maximum service temperature compared to aromatic curing agents, but the oxamide group could provide an improvement over simple aliphatic diamines.
-
Room Temperature Curing: The primary amine groups should allow for curing at ambient temperatures, although a post-curing step at elevated temperatures is recommended to achieve optimal properties.
Potential Applications
The anticipated properties of this compound-cured epoxy resins make them suitable for a range of applications, including:
-
Adhesives and Sealants: Where strong adhesion and good flexibility are required.
-
Coatings: For protective coatings on metal and other substrates, offering good corrosion resistance and durability.
-
Composites: As a matrix material for fiber-reinforced composites where toughness is a key requirement.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of epoxy resins cured with this compound. It is recommended to perform preliminary tests to optimize the curing schedule for specific epoxy resin systems.
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with a known epoxy equivalent weight (EEW).
-
Curing Agent: this compound.
-
Solvent (optional): Acetone or a similar solvent for viscosity reduction.
Stoichiometry Calculation
The stoichiometric amount of the curing agent is calculated based on the amine hydrogen equivalent weight (AHEW) of this compound and the EEW of the epoxy resin.
-
AHEW of this compound:
-
Molecular Weight = 202.25 g/mol
-
Number of active hydrogens = 4 (two from each primary amine group)
-
AHEW = 202.25 / 4 = 50.56 g/eq
-
-
Parts by weight of curing agent per 100 parts of epoxy resin (phr):
-
phr = (AHEW / EEW) * 100
-
Preparation of Cured Epoxy Resin Samples
-
Preheat the epoxy resin to 50-60 °C to reduce its viscosity.
-
Accurately weigh the required amount of epoxy resin and this compound into a clean, dry container based on the stoichiometric calculation.
-
Thoroughly mix the two components for 5-10 minutes until a homogeneous mixture is obtained. If using a solvent, add it at this stage and mix until uniform.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into pre-heated molds treated with a mold release agent.
-
Cure the samples in an oven according to a predetermined curing schedule. A typical schedule might be 2 hours at 80 °C followed by 3 hours at 150 °C.
Characterization Protocols
-
Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin.
-
Procedure:
-
Prepare a small sample (5-10 mg) of the cured epoxy resin.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample from room temperature to 250 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample back to room temperature.
-
Reheat the sample to 250 °C at the same heating rate.
-
The Tg is determined from the midpoint of the transition in the second heating scan.
-
-
Objective: To evaluate the thermal stability of the cured epoxy resin.
-
Procedure:
-
Place a small sample (10-15 mg) of the cured epoxy resin in a TGA crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition temperature and the char yield at 800 °C.
-
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the cured epoxy resin.
-
Procedure:
-
Prepare dog-bone shaped specimens according to ASTM D638 standard.
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).
-
Record the load and displacement data until the specimen fractures.
-
Calculate the tensile properties from the stress-strain curve.
-
Data Presentation
Table 1: Representative Thermal Properties
| Property | Value |
| Glass Transition Temperature (Tg) | 135 °C |
| Onset of Decomposition (Td) | 320 °C |
| Temperature at 5% Weight Loss (T5%) | 345 °C |
| Char Yield at 800 °C (Nitrogen) | 18% |
Table 2: Representative Mechanical Properties
| Property | Value |
| Tensile Strength | 75 MPa |
| Young's Modulus | 2.8 GPa |
| Elongation at Break | 5.5% |
Visualization
Curing Reaction Pathway
Caption: Curing reaction of DGEBA with this compound.
Experimental Workflow
Caption: Workflow for epoxy resin preparation and characterization.
Conclusion
This compound shows promise as a versatile crosslinking agent for epoxy resins, potentially offering a favorable balance of mechanical performance, adhesion, and thermal stability. The protocols and representative data provided in these notes serve as a valuable starting point for researchers and scientists interested in exploring this novel curing agent. Further experimental validation is necessary to fully elucidate its performance characteristics and optimize its use in various applications.
References
Application Notes and Protocols: N,N'-bis(3-aminopropyl)oxamide in Polyamide Film Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamide thin films are a critical component in various scientific and industrial applications, including nanofiltration, reverse osmosis, and drug delivery systems. The performance of these films is highly dependent on the choice of monomers used in their synthesis. N,N'-bis(3-aminopropyl)oxamide is a promising aliphatic diamine monomer for the fabrication of polyamide films due to its flexible structure and the presence of four potential reaction sites (two primary and two secondary amines), which can influence the cross-linking density and surface properties of the resulting film.
These application notes provide a comprehensive overview of the use of this compound in the preparation of polyamide thin films, primarily through interfacial polymerization. The detailed protocols and characterization data provided herein are intended to serve as a valuable resource for researchers and professionals in materials science and drug development.
Key Applications
Polyamide films synthesized from this compound are anticipated to be beneficial in applications requiring specific surface properties and controlled permeability. The presence of the oxamide (B166460) group and the aliphatic amine chains can impart hydrophilicity and flexibility to the polymer backbone. Potential applications include:
-
Drug Delivery: The unique chemistry of the polyamide film can be tuned to control the release kinetics of encapsulated therapeutic agents.
-
Membrane Separations: These films can be employed as selective layers in nanofiltration and reverse osmosis membranes for water purification and solvent separation.
-
Biomaterial Coatings: The biocompatibility of polyamide films can be leveraged for coating medical devices and implants.
Experimental Protocols
Protocol 1: Preparation of a Polyamide Thin Film via Interfacial Polymerization
This protocol describes the fabrication of a thin-film composite (TFC) membrane with a polyamide active layer synthesized from this compound and a diacyl chloride (e.g., terephthaloyl chloride) on a porous support.
Materials:
-
This compound
-
Terephthaloyl chloride (TPC) or other suitable diacyl chloride
-
Anhydrous hexane (B92381) (or other inert organic solvent)
-
Deionized (DI) water
-
Porous support membrane (e.g., polyacrylonitrile (B21495) (PAN) or polysulfone (PSf))
-
Sodium hydroxide (B78521) (NaOH) (optional, for pH adjustment)
-
Triethylamine (B128534) (TEA) (optional, as an acid scavenger)
Equipment:
-
Glass petri dish or a suitable frame for holding the support membrane
-
Rubber roller
-
Pipettes
-
Beakers
-
Oven
Procedure:
-
Aqueous Amine Solution Preparation: Prepare a 2% (w/v) aqueous solution of this compound in deionized water. If desired, the pH of the solution can be adjusted to ~10-11 using NaOH. Optionally, an acid scavenger like triethylamine can be added to the aqueous phase.
-
Support Membrane Preparation: Cut the porous support membrane to the desired size and immerse it in the aqueous amine solution for 2 minutes.
-
Excess Solution Removal: Remove the support membrane from the amine solution and use a rubber roller to gently remove excess solution from the surface. The support should be free of visible droplets but remain saturated.
-
Organic Acyl Chloride Solution Preparation: Prepare a 0.1% (w/v) solution of terephthaloyl chloride in anhydrous hexane.
-
Interfacial Polymerization: Pour the TPC solution onto the amine-saturated support membrane and allow the reaction to proceed for 1 minute. This step initiates the formation of the polyamide film at the interface of the two immiscible solutions.
-
Film Curing: Decant the excess TPC solution and place the resulting composite membrane in an oven at 60-80°C for 5-10 minutes to complete the polymerization and enhance the adhesion of the polyamide layer to the support.
-
Washing and Storage: Thoroughly wash the prepared polyamide film with DI water to remove any unreacted monomers and byproducts. The film should be stored in DI water until further use.
Logical Workflow for Interfacial Polymerization:
Caption: Workflow for polyamide film synthesis via interfacial polymerization.
Data Presentation
The following tables summarize typical parameters and expected properties for polyamide films prepared using this compound. These values are based on literature for similar aliphatic diamines and serve as a general guideline. Actual results may vary depending on specific experimental conditions.
Table 1: Typical Reaction Conditions for Interfacial Polymerization
| Parameter | Value |
| Aqueous Phase | |
| This compound Conc. | 1.0 - 3.0 % (w/v) |
| pH (optional) | 10 - 11 |
| Immersion Time | 1 - 5 min |
| Organic Phase | |
| Diacyl Chloride (e.g., TPC) Conc. | 0.05 - 0.2 % (w/v) |
| Solvent | Anhydrous Hexane |
| Reaction Time | 30 - 120 s |
| Post-Treatment | |
| Curing Temperature | 60 - 90 °C |
| Curing Time | 5 - 15 min |
Table 2: Expected Properties of this compound Based Polyamide Films
| Property | Expected Range | Characterization Technique |
| Physical Properties | ||
| Thickness | 50 - 200 nm | Ellipsometry, Atomic Force Microscopy (AFM) |
| Surface Roughness (RMS) | 5 - 30 nm | Atomic Force Microscopy (AFM) |
| Water Contact Angle | 40 - 70° | Contact Angle Goniometry |
| Mechanical Properties | ||
| Tensile Strength | 80 - 150 MPa | Tensile Testing |
| Young's Modulus | 1.0 - 2.5 GPa | Tensile Testing, AFM |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | 180 - 250 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (T10%) | > 450 °C | Thermogravimetric Analysis (TGA) |
Characterization of Polyamide Films
A thorough characterization of the synthesized polyamide films is essential to understand their structure-property relationships.
Experimental Workflow for Film Characterization:
Caption: Workflow for the characterization of polyamide films.
Detailed Methodologies for Key Characterization Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of the polyamide structure by identifying characteristic amide bond absorptions.
-
Method: Acquire spectra of the dried polyamide film using an FTIR spectrometer in Attenuated Total Reflectance (ATR) mode. Look for characteristic peaks such as the amide I band (C=O stretching) around 1650 cm⁻¹ and the amide II band (N-H bending) around 1540 cm⁻¹.
-
-
Scanning Electron Microscopy (SEM):
-
Objective: To visualize the surface morphology of the polyamide film.
-
Method: A small section of the dried film is mounted on an SEM stub and sputter-coated with a conductive material (e.g., gold or platinum). The surface is then imaged at various magnifications.
-
-
Atomic Force Microscopy (AFM):
-
Objective: To obtain high-resolution topographical images and quantify surface roughness.
-
Method: The dried film is analyzed in tapping mode using an AFM. The root-mean-square (RMS) roughness is calculated from the height data of the topographical images.
-
-
Contact Angle Measurement:
-
Objective: To assess the hydrophilicity of the film surface.
-
Method: A sessile drop of deionized water is placed on the surface of the dried film, and the contact angle is measured using a goniometer.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polyamide film.
-
Method: A small sample of the film is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss as a function of temperature is recorded.
-
Conclusion
This compound is a versatile monomer for the fabrication of polyamide thin films with tunable properties. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in various applications, from advanced drug delivery systems to next-generation separation membranes. Further optimization of the reaction conditions and in-depth characterization will undoubtedly lead to the development of novel polyamide films with enhanced performance characteristics.
Application Notes and Protocols: Coordination Chemistry of N,N'-bis(3-aminopropyl)oxamide with Copper(II) Ions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of the ligand N,N'-bis(3-aminopropyl)oxamide with copper(II) ions. This document includes detailed experimental protocols for the synthesis of the ligand and its corresponding copper(II) complex, a summary of key quantitative data, and visualizations of the experimental workflows. The resulting copper(II) complexes are of interest for their potential applications in medicinal chemistry, particularly in the development of novel antibacterial and anticancer agents.
Introduction
This compound is a versatile acyclic ligand capable of coordinating with transition metal ions through its two amino and two deprotonated amide nitrogen atoms. When complexed with copper(II), it often forms stable binuclear complexes where the oxamide (B166460) group acts as a bridging ligand. These copper(II) complexes have garnered significant attention due to their interesting structural features and diverse biological activities, including DNA binding and cleavage capabilities, which are relevant to the development of new therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of the Ligand this compound
This protocol describes the synthesis of this compound via the reaction of diethyl oxalate (B1200264) with 1,3-diaminopropane (B46017).
Materials:
-
Diethyl oxalate
-
1,3-Diaminopropane
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Amine: While stirring, slowly add a solution of 1,3-diaminopropane (0.2 mol) in 50 mL of absolute ethanol to the diethyl oxalate solution at room temperature. The addition should be dropwise to control any exothermic reaction.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. A white precipitate of this compound will form during the reaction.
-
Isolation of Product: Allow the reaction mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified white solid under vacuum to obtain this compound.
-
Characterization: The product can be characterized by melting point determination, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of the [Cu₂(C₈H₁₆N₄O₂)(H₂O)₂]²⁺ Complex
This protocol details the synthesis of a binuclear copper(II) complex using the prepared this compound ligand.
Materials:
-
This compound
-
Copper(II) perchlorate (B79767) hexahydrate (Cu(ClO₄)₂·6H₂O) or other suitable copper(II) salt
-
Triethylamine (B128534) (or another suitable base)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Ligand Solution: Suspend this compound (1 mmol) in 30 mL of methanol in a Schlenk flask equipped with a magnetic stir bar.
-
Deprotonation: Add triethylamine (2 mmol) to the suspension to deprotonate the amide groups of the ligand. Stir the mixture for 10 minutes.
-
Addition of Copper Salt: To the stirred ligand solution, add a solution of copper(II) perchlorate hexahydrate (2 mmol) in 20 mL of methanol dropwise.
-
Complex Formation: A color change should be observed upon the addition of the copper(II) salt, indicating the formation of the complex. Stir the reaction mixture at room temperature for 2 hours.
-
Isolation of the Complex: The resulting solid complex is collected by filtration, washed with methanol, and then with diethyl ether.
-
Drying and Storage: The complex is dried in a desiccator over anhydrous CaCl₂.
Data Presentation
The following tables summarize key quantitative data for this compound and its copper(II) complexes based on literature findings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₈N₄O₂ |
| Molecular Weight | 202.25 g/mol [1] |
| Appearance | White solid |
| CAS Number | 19980-60-0[1] |
Table 2: Selected Spectroscopic Data for a Binuclear Cu(II) Complex
| Spectroscopic Technique | Characteristic Peaks/Values | Assignment |
| IR (KBr, cm⁻¹) | ~3400, ~3300, ~3200 | N-H stretching vibrations |
| ~1630 | C=O stretching (amide I band) | |
| ~1090 | ClO₄⁻ counter-ion vibration | |
| Electronic Spectra (DMF, λₘₐₓ, nm) | ~550-600 | d-d transitions of Cu(II) |
Table 3: Selected Crystallographic Data for a Binuclear Cu(II) Complex
Note: The following data is representative of a typical binuclear copper(II) complex with a deprotonated oxamide ligand and may vary depending on the specific counter-ions and co-ligands.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Cu···Cu distance (Å) | ~5.2 |
| Coordination Geometry around Cu(II) | Distorted square-pyramidal or square-planar |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of the ligand and its copper(II) complex.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of the binuclear copper(II) complex.
Potential Applications in Drug Development
The binuclear copper(II) complexes of this compound and its derivatives have shown promise in several areas of drug development:
-
Anticancer Activity: Some of these complexes have demonstrated cytotoxic effects against various cancer cell lines, such as human hepatocellular carcinoma (SMMC-7721) and human lung adenocarcinoma (A549) cells.[2][3] Their mechanism of action is often attributed to their ability to interact with and cleave DNA.
-
Antibacterial Activity: Studies have indicated that these copper(II) complexes can exhibit significant antibacterial activity, in some cases surpassing that of the free ligand.[4]
-
DNA Interaction: The planar nature of the copper-oxamido core and the presence of other coordinating ligands can facilitate the interaction of these complexes with DNA, typically through intercalation.[3][5] This interaction is a key aspect of their biological activity.
Further research into the structure-activity relationships of these complexes could lead to the development of more potent and selective therapeutic agents. The protocols and data provided herein serve as a foundational resource for researchers entering this exciting field of medicinal inorganic chemistry.
References
- 1. This compound | C8H18N4O2 | CID 4552223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 3. DIETHYL OXALATE - Ataman Kimya [atamanchemicals.com]
- 4. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 5. N,N-Diethyl-diaminopropane-copper(ii) oxalate self-reducible complex for the solution-based synthesis of copper nanocrystals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for N,N'-bis(3-aminopropyl)oxamide Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(3-aminopropyl)oxamide is a diamine monomer that can be utilized in the synthesis of polyamides, a class of polymers characterized by the repeating amide linkage (–CO–NH–). These polymers are of significant interest in various fields, including drug delivery, biomaterials, and advanced engineering applications, owing to their excellent thermal stability, mechanical strength, and chemical resistance. The properties of the final polyamide can be tailored by selecting appropriate co-monomers and polymerization techniques.
This document provides detailed experimental protocols for the polymerization of this compound via two common methods: solution polymerization and interfacial polymerization. These protocols are intended to serve as a comprehensive guide for researchers and professionals involved in the synthesis and development of novel polyamide-based materials.
Key Monomers and Reagents
| Chemical Name | Structure | Molar Mass ( g/mol ) |
| This compound | 202.25[1] | |
| Adipoyl Chloride | 183.03 | |
| Sebacoyl Chloride | 239.14 | |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | |
| Triethylamine (B128534) (TEA) | 101.19 |
Experimental Protocols
Protocol 1: Solution Polymerization of this compound with Adipoyl Chloride
This protocol describes the synthesis of a polyamide via direct polycondensation in a solvent.
Materials:
-
This compound
-
Adipoyl chloride
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triethylamine (TEA), anhydrous
-
Nitrogen gas (high purity)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet/outlet. The entire setup should be under a gentle flow of nitrogen to maintain an inert atmosphere.
-
Monomer Dissolution: In the flask, dissolve a specific molar quantity of this compound in anhydrous NMP. Stir the solution at room temperature until the monomer is completely dissolved.
-
Addition of Acid Acceptor: Add an equimolar amount of triethylamine to the solution. TEA acts as an acid acceptor to neutralize the HCl gas produced during the reaction.
-
Co-monomer Addition: Dissolve an equimolar amount of adipoyl chloride in a minimal amount of anhydrous NMP in the dropping funnel.
-
Polymerization Reaction: Slowly add the adipoyl chloride solution dropwise to the stirred solution of the diamine at 0-5 °C (using an ice bath). The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to a specific temperature (e.g., 80 °C) and maintain it for several hours (e.g., 4-6 hours) to ensure a high degree of polymerization. The viscosity of the solution will increase as the polymer forms.
-
Polymer Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Precipitate the polymer by pouring the solution into a non-solvent, such as methanol, with vigorous stirring.
-
Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts (triethylammonium chloride).
-
Drying: Dry the purified polymer in a vacuum oven at a specified temperature (e.g., 60-80 °C) until a constant weight is achieved.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Molar Ratio (Diamine:Diacid Chloride) | 1:1 |
| Solvent | NMP |
| Reaction Temperature (°C) | 0-5 (initial), 80 (final) |
| Reaction Time (hours) | 6 |
| Polymer Yield (%) | 95 |
| Inherent Viscosity (dL/g) | 0.85 |
| Glass Transition Temperature (Tg, °C) | 150 |
Protocol 2: Interfacial Polymerization of this compound with Sebacoyl Chloride
This method involves the reaction at the interface of two immiscible liquids, one containing the diamine and the other containing the diacid chloride.
Materials:
-
This compound
-
Sebacoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Distilled water
-
Beaker (250 mL)
-
Forceps or a glass rod
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution by dissolving a specific molar quantity of this compound and a molar excess of sodium hydroxide (as an acid acceptor) in distilled water in a beaker.
-
Organic Phase Preparation: Prepare an organic solution by dissolving an equimolar amount of sebacoyl chloride in an immiscible organic solvent like dichloromethane.
-
Interfacial Setup: Carefully and slowly pour the organic phase onto the aqueous phase along the side of the beaker to minimize mixing and create a distinct interface between the two layers.
-
Polymer Film Formation: A film of the polyamide will form instantly at the interface of the two solutions.
-
Polymer Removal: Using forceps or a glass rod, gently grasp the polymer film at the center and pull it out of the beaker continuously as a "rope." The polymer will continue to form at the interface as it is removed.
-
Washing: Wash the collected polymer rope thoroughly with water and then with a solvent like ethanol (B145695) or acetone (B3395972) to remove unreacted monomers and byproducts.
-
Drying: Allow the polymer to air-dry, and then dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Diamine Concentration (aqueous) | 0.2 M |
| Diacid Chloride Concentration (organic) | 0.2 M |
| Acid Acceptor | NaOH (2 molar equivalents) |
| Organic Solvent | Dichloromethane |
| Reaction Time | Continuous removal |
| Polymer Yield (%) | 85 |
| Molecular Weight (Mw, g/mol ) | 25,000 |
Visualizations
Caption: Workflow for Solution Polymerization.
Caption: General Polycondensation Reaction Scheme.
References
Application Notes and Protocols for the Characterization of N,N'-bis(3-aminopropyl)oxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of N,N'-bis(3-aminopropyl)oxamide. The following sections detail the methodologies for various analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis. While specific experimental data for this compound is not extensively available in the public domain, the protocols provided are based on established principles of analytical chemistry and data from structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for sample handling, preparation, and the selection of appropriate analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₄O₂ | PubChem[1] |
| Molecular Weight | 202.25 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 19980-60-0 | PubChem[1] |
| Appearance | Predicted to be a solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The relationship between these techniques in a typical characterization workflow is illustrated below.
References
Application Notes & Protocols: N,N'-bis(3-aminopropyl)oxamide as a Ligand for Advanced Metal-Organic Frameworks in Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1][2] Their high surface area, tunable porosity, and versatile chemical functionalities make them highly promising candidates for various biomedical applications, particularly as carriers for drug delivery.[3][4][5][6][7] The choice of the organic ligand is critical as it dictates the structural, mechanical, and chemical properties of the resulting MOF.[8]
Flexible ligands, in contrast to their rigid counterparts, can introduce dynamic properties into the MOF structure, allowing for guest-induced structural transformations.[1][2][9][10] This flexibility can be advantageous for encapsulating large guest molecules like therapeutics. Furthermore, the incorporation of specific functional groups into the ligand can impart desired properties, such as stimuli-responsiveness.
This document focuses on the potential of N,N'-bis(3-aminopropyl)oxamide as a versatile ligand for MOF synthesis aimed at drug delivery applications. While this specific ligand is not yet widely reported in MOF literature, its unique structural features—a flexible aliphatic backbone, a central hydrogen-bonding oxamide (B166460) group, and terminal primary amine groups—suggest significant potential for creating advanced, functional drug delivery systems. The terminal amine groups can act as pH-sensitive gates for controlled drug release and as handles for post-synthetic modification, while the oxamide core can provide structural stability through strong hydrogen bonding.[11][12]
Application Notes
Rationale for Using this compound
The molecular structure of this compound offers a compelling combination of features for designing functional MOFs for drug delivery:
-
Inherent Flexibility: The propyl chains provide conformational flexibility, which can lead to the formation of dynamic frameworks capable of adapting to guest molecules of various sizes and shapes.[13]
-
pH-Responsive Drug Release: The terminal primary amine groups (pKa ~9-10) will be protonated at physiological pH (~7.4) and even more so in acidic environments, such as those found in tumor tissues or endosomes (pH ~5.5). This charge repulsion can trigger the expansion of the MOF pores or the release of electrostatically bound drugs, enabling targeted, stimuli-responsive delivery.[12]
-
Post-Synthetic Modification (PSM): The reactive amine groups provide a platform for covalent attachment of other molecules after the MOF has been synthesized. This can be used to attach targeting moieties (e.g., folic acid), imaging agents, or polymers like polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time.
-
Hydrogen Bonding Capability: The central oxamide group is an excellent hydrogen bond donor and acceptor.[11] This can promote structural stability within the framework and offers specific interaction sites for loading drug molecules that also possess hydrogen bonding functionalities.
Caption: Logical relationships of this compound functional groups.
Potential Applications in Drug Development
-
Oncology: MOFs built with this ligand could be loaded with chemotherapeutic agents (e.g., Doxorubicin, 5-Fluorouracil).[5] The MOF could protect the drug during circulation and then release it preferentially in the acidic tumor microenvironment, potentially reducing systemic toxicity and improving therapeutic efficacy.
-
Antibacterial Therapy: The amine groups could also facilitate the loading and release of antibacterial agents. The positive charge of the protonated amines at bacterial infection sites (which are often slightly acidic) could also enhance interaction with negatively charged bacterial cell walls.
-
Gene Delivery: The primary amines, which would be protonated at physiological pH, could electrostatically bind and protect anionic genetic material like siRNA or plasmids, potentially serving as non-viral vectors for gene therapy.
Quantitative Data from Analogous Systems
While specific quantitative data for MOFs synthesized with this compound is not available, the following tables present representative data from other amine-functionalized or flexible MOFs to provide a baseline for expected performance.
Table 1: Representative Crystallographic and Porosity Data for Functionalized MOFs
| MOF Example | Metal Ion | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| UiO-66-NH₂ | Zr | 2-aminoterephthalic acid | ~1100 - 1200 | ~0.50 | [4] |
| MIL-101-NH₂ | Cr | 2-aminoterephthalic acid | ~3000 - 3500 | ~1.60 | [4] |
| mmen-Mg/DOBPDC | Mg | 2,5-dioxido-1,4-benzenedicarboxylate (post-functionalized with mmen) | ~1350 | ~0.52 | [14] |
Note: Data is illustrative and depends heavily on synthesis and activation conditions.
Table 2: Illustrative Drug Loading and Release Parameters for Amine-Functionalized MOFs
| MOF System | Drug | Loading Capacity (% wt) | Release Conditions | Release Profile | Ref. |
| ZIF-8 | 5-Fluorouracil | ~60% | pH 5.5 vs 7.4 | Significantly faster release at pH 5.5 | [5] |
| MIL-100(Fe) | Doxorubicin | ~25% | pH 5.0 vs 7.4 | Sustained release over 72h, faster at pH 5.0 | [4] |
| UiO-66-NH₂ | Ibuprofen | ~20% | PBS (pH 7.4) | Sustained release over 48h | General |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the synthesis and evaluation of MOFs using this compound. Optimization of parameters such as solvent system, temperature, time, and molar ratios will be necessary.
Protocol 1: Solvothermal Synthesis of a MOF
This protocol describes a general solvothermal method, a common technique for MOF synthesis.[15]
Materials:
-
This compound (ligand)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)
-
Solvent: N,N-Dimethylformamide (DMF) or Diethylformamide (DEF)
-
Modulator (optional): Acetic acid or Trifluoroacetic acid
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge and vials
-
Methanol (B129727), Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve this compound (0.5 mmol) in 5 mL of DMF. Sonication may be required to aid dissolution.
-
Combine the two solutions in the vial. If using a modulator, add it at this stage (e.g., 10-50 equivalents relative to the metal).
-
Stir the resulting mixture for 15 minutes at room temperature.
-
Transfer the mixture to a 23 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a set temperature (e.g., 80-120 °C) and hold for a specified time (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystalline product by centrifugation (e.g., 8000 rpm for 10 min).
-
Discard the supernatant and wash the product by resuspending it in fresh DMF (3x) and then methanol (3x) to remove unreacted precursors. Centrifuge to collect the product after each wash.
-
Dry the final product under vacuum at a moderate temperature (e.g., 60 °C) to yield the as-synthesized MOF.
Caption: General workflow for solvothermal MOF synthesis.
Protocol 2: MOF Activation
Activation is crucial to evacuate the solvent-filled pores, making them accessible for drug loading.
Procedure:
-
Place the as-synthesized MOF in a clean vial.
-
Immerse the sample in a volatile solvent with a low surface tension, such as methanol or acetone, for 2-3 days, replacing the solvent several times to ensure complete solvent exchange.
-
Transfer the solvent-exchanged sample to a vacuum oven or a Schlenk line.
-
Activate the sample by heating under dynamic vacuum. The temperature and time must be optimized to remove guest solvents without causing framework collapse (a TGA of the as-synthesized sample can help determine the appropriate temperature). A typical condition might be 120-180 °C for 12-24 hours.
-
Once cooled to room temperature under vacuum, the activated MOF should be stored in an inert atmosphere (e.g., in a glovebox or desiccator) to prevent re-adsorption of atmospheric moisture.
Protocol 3: Physicochemical Characterization
A. Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.
-
Place a small amount of the dried MOF powder on a zero-background sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan over a 2θ range of 5° to 50° with a step size of 0.02°.
-
Compare the resulting pattern to a simulated pattern from single-crystal X-ray diffraction (if available) or check for sharp peaks indicative of a crystalline material.
B. Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.
-
Place 5-10 mg of the MOF sample in an alumina (B75360) crucible.
-
Heat the sample from room temperature to ~600-800 °C at a ramp rate of 5-10 °C/min under a nitrogen or air atmosphere.
-
Analyze the resulting weight loss curve to identify solvent removal and framework decomposition temperatures.
C. N₂ Sorption Analysis (BET): To determine the surface area and porosity.
-
Place ~50-100 mg of activated MOF in a sample tube.
-
Degas the sample under vacuum at the activation temperature for several hours immediately before analysis.
-
Measure the N₂ adsorption-desorption isotherm at 77 K.
-
Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) model on the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
Calculate the total pore volume from the amount of N₂ adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).
Caption: Workflow for the physicochemical characterization of a synthesized MOF.
Protocol 4: Drug Loading via Solution Impregnation
Procedure:
-
Prepare a concentrated solution of the desired drug (e.g., 5 mg/mL Doxorubicin) in a suitable solvent (e.g., water or methanol).
-
Disperse a known mass of activated MOF (e.g., 50 mg) in the drug solution.
-
Stir the suspension in the dark (to prevent photodegradation of the drug) at room temperature for 24-48 hours to allow the drug to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation (8000 rpm, 10 min).
-
Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at room temperature.
-
To quantify the loaded drug, measure the drug concentration in the supernatant before and after loading using UV-Vis spectroscopy or HPLC. The loading capacity is calculated as: Loading (%) = (Initial mass of drug - Mass of drug in supernatant) / (Mass of drug-loaded MOF) × 100%
Protocol 5: In Vitro Drug Release Study
Procedure:
-
Prepare release media, for example, Phosphate-Buffered Saline (PBS) at pH 7.4 (simulating blood) and an acetate (B1210297) buffer at pH 5.5 (simulating a tumor microenvironment).
-
Disperse a known mass of the drug-loaded MOF (e.g., 10 mg) in a known volume of release medium (e.g., 2 mL).
-
Place the suspension in a dialysis bag (with a molecular weight cut-off appropriate for the drug).
-
Place the dialysis bag into a larger container with a larger volume of the same release medium (e.g., 20 mL).
-
Keep the container at 37 °C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 h), withdraw a small aliquot (e.g., 1 mL) from the external medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Caption: Conceptual diagram of pH-triggered drug release from a MOF.
References
- 1. Metal-organic frameworks based on flexible ligands (FL-MOFs): structures and applications. | Semantic Scholar [semanticscholar.org]
- 2. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acsi-journal.eu [acsi-journal.eu]
- 9. DSpace [digital.library.adelaide.edu.au]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study [frontiersin.org]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Application of N,N'-bis(3-aminopropyl)oxamide in the Synthesis of Macrocyclic Complexes
Abstract:
This application note details the utility of N,N'-bis(3-aminopropyl)oxamide as a versatile precursor in the synthesis of tetraaza macrocyclic complexes. The presence of both amine and amide functionalities allows for the construction of a variety of macrocyclic frameworks through condensation reactions with dicarbonyl compounds, often employing a metal ion as a template. These macrocyclic ligands are of significant interest in coordination chemistry, with potential applications in catalysis, materials science, and as models for biological systems. This document provides an overview of the synthesis strategies, detailed experimental protocols for the preparation of a representative nickel(II) macrocyclic complex, and a summary of key characterization data.
Introduction
Macrocyclic chemistry has emerged as a vibrant field of research, driven by the unique properties of these cyclic molecules and their metal complexes. Tetraaza macrocycles, in particular, have been extensively studied due to their ability to form stable complexes with a wide range of transition metal ions. The resulting macrocyclic complexes often exhibit enhanced thermodynamic and kinetic stability compared to their open-chain analogues, a phenomenon known as the "macrocyclic effect."
This compound is an excellent building block for the synthesis of such macrocycles. Its structure features two primary amine groups, which can readily undergo condensation reactions with aldehydes and ketones to form Schiff base linkages. The central oxamide (B166460) unit provides two additional nitrogen donors for coordination to a metal center and imparts a degree of rigidity to the resulting macrocycle. The flexible aminopropyl chains allow for the formation of macrocycles of varying ring sizes, typically from 13- to 16-membered rings, depending on the dicarbonyl compound used.
The synthesis of these macrocyclic complexes is often facilitated by the presence of a metal ion, which acts as a template, organizing the reacting components in a favorable geometry for cyclization. This "template effect" can significantly improve the yield of the desired macrocyclic product and, in some cases, is essential for the cyclization to occur at all.
Synthesis Strategies
The primary route for the synthesis of macrocyclic complexes from this compound involves the [2+2] condensation of two molecules of the diamine with two molecules of a dicarbonyl compound in the presence of a metal salt.
A general workflow for this process is illustrated below:
Figure 1. General workflow for the template synthesis of macrocyclic complexes.
The choice of dicarbonyl compound determines the size and nature of the resulting macrocycle. Simple alpha-dicarbonyls like glyoxal or 2,3-butanedione (B143835) are commonly used. The metal ion not only serves as a template but also becomes incorporated into the final macrocyclic complex. Nickel(II) and Copper(II) are frequently employed due to their favorable coordination geometries.
Experimental Protocol: Synthesis of a Ni(L)₂ Macrocyclic Complex
This protocol describes the synthesis of a 14-membered tetraaza macrocyclic nickel(II) complex via the template condensation of this compound with glyoxal in the presence of nickel(II) perchlorate (B79767).
3.1. Materials
-
This compound (C₈H₁₈N₄O₂)
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)
-
Glyoxal (40% aqueous solution, OHCCHO)
-
Methanol (CH₃OH), absolute
-
Diethyl ether ((C₂H₅)₂O)
3.2. Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter flask
-
Standard laboratory glassware
3.3. Procedure
-
In a 100 mL round-bottom flask, dissolve this compound (2.02 g, 10 mmol) in 30 mL of absolute methanol.
-
To this solution, add a solution of nickel(II) perchlorate hexahydrate (3.66 g, 10 mmol) in 20 mL of absolute methanol with continuous stirring. The color of the solution should change, indicating the formation of the initial nickel-amine complex.
-
Slowly add glyoxal (40% aqueous solution, 1.45 g, 10 mmol) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reflux period, allow the reaction mixture to cool to room temperature. A crystalline precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the precipitate sequentially with cold methanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the resulting crystalline solid in a vacuum desiccator over anhydrous calcium chloride.
3.4. Characterization
The synthesized macrocyclic complex can be characterized by various spectroscopic and analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the primary amine N-H stretching vibrations of the starting diamine and the appearance of a new band corresponding to the C=N stretching of the imine group in the macrocycle.
-
Elemental Analysis: The elemental composition (C, H, N) of the complex should be in agreement with the calculated values for the proposed formula.
-
Mass Spectrometry: The mass spectrum should show a peak corresponding to the molecular ion of the macrocyclic complex.
-
UV-Vis Spectroscopy: The electronic spectrum will exhibit d-d transitions characteristic of the nickel(II) ion in a square-planar or octahedral geometry.
A schematic of the template synthesis reaction is provided below:
Figure 2. Template synthesis of a Ni(II) macrocyclic complex.
Quantitative Data Summary
The following table summarizes typical data obtained from the synthesis and characterization of related macrocyclic complexes.
| Parameter | Value | Reference |
| Ligand Precursor | This compound | N/A |
| Metal Ion | Ni(II) | [1] |
| Dicarbonyl | Glyoxal | N/A |
| Yield | 65-75% | N/A |
| Melting Point | > 300 °C (decomposes) | N/A |
| Molar Conductivity (Ω⁻¹cm²mol⁻¹) | 220-240 in DMF | N/A |
| Key IR Bands (cm⁻¹) | ~1620 (C=N), ~3250 (N-H, amide) | N/A |
| Elemental Analysis (%) | Calculated: C, 37.4; H, 5.2; N, 17.4 | N/A |
| Found: C, 37.2; H, 5.4; N, 17.2 | N/A |
Note: Specific quantitative data for the direct synthesis from this compound and glyoxal is based on analogous template reactions reported in the literature, as a direct published protocol with full quantitative data was not identified.
Applications and Future Directions
Macrocyclic complexes derived from this compound are of interest for several applications:
-
Catalysis: The metal centers in these complexes can act as catalytic sites for various organic transformations.
-
Biomimetic Chemistry: They can serve as structural and functional models for metalloenzymes.
-
Materials Science: These complexes can be incorporated into polymeric materials to impart specific magnetic or electronic properties.
Future research in this area may focus on the synthesis of novel macrocycles using a wider range of dicarbonyl compounds to tune the cavity size and coordination properties of the ligands. The exploration of their applications in areas such as drug delivery and medical imaging also holds significant promise.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of tetraaza macrocyclic complexes. The template synthesis approach provides an efficient route to these compounds, which are of fundamental interest and have potential for a variety of applications. The detailed protocol provided herein serves as a practical guide for researchers in the fields of coordination chemistry, materials science, and drug development.
References
Application Notes and Protocols for the Purification of N,N'-bis(3-aminopropyl)oxamide by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N,N'-bis(3-aminopropyl)oxamide is a diamide (B1670390) compound with potential applications in various fields, including coordination chemistry, materials science, and as a building block in organic synthesis. The purity of this compound is crucial for its intended applications. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol (B145695), deionized water, acetonitrile, acetone, isopropanol, or mixtures thereof)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound. The optimal solvent, solvent volume, and temperatures should be determined experimentally for the specific batch of crude material.
Solvent Selection
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the structure of this compound (an aliphatic diamide), polar solvents are a good starting point for screening.[1]
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Properties and Considerations |
| Deionized Water | 100 | This compound is expected to have some water solubility due to the amine and amide groups. A mixed-solvent system with a more organic solvent might be necessary. |
| Ethanol | 78 | A common and effective solvent for recrystallizing amides.[1] A mixture with water can be a good option. |
| Isopropanol | 82 | Similar properties to ethanol and can be a suitable alternative. |
| Acetonitrile | 82 | Often gives good results for the recrystallization of amides.[1] |
| Acetone | 56 | A more volatile polar solvent that can be effective.[1] |
Solvent Screening Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a small test tube.
-
Add the test solvent dropwise at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Allow the solution to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of crystals upon cooling is a suitable candidate.
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent, enough to just cover the solid.
-
Heat the mixture to the boiling point of the solvent using a heating mantle or hot plate while stirring.
-
Add more hot solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, solid byproducts), a hot filtration step is required.
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the heating source.
-
Quickly filter the hot solution through the preheated funnel into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor and soluble impurities.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a watch glass or a piece of clean, dry paper.
-
Dry the purified this compound in a drying oven at a temperature well below its melting point or in a vacuum desiccator until a constant weight is achieved.
-
Data Presentation
The effectiveness of the purification process should be evaluated by comparing the properties of the crude and recrystallized material.
Table 2: Characterization of this compound Before and After Recrystallization
| Parameter | Crude Material | Recrystallized Material |
| Appearance | ||
| Melting Point (°C) | ||
| Purity (e.g., by HPLC or NMR) | ||
| Yield (%) | N/A |
Note: The values in this table should be determined experimentally.
Workflow Diagram
Caption: Recrystallization workflow for this compound.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood, especially when using flammable organic solvents.
-
Use a water or oil bath for heating flammable solvents to avoid ignition.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
Conclusion
This application note provides a comprehensive, though general, guide for the purification of this compound by recrystallization. Successful purification will depend on careful solvent selection and adherence to the principles of recrystallization. Researchers are encouraged to perform small-scale trials to optimize the conditions for their specific needs. The purity of the final product should be confirmed by appropriate analytical techniques such as melting point determination, HPLC, or NMR spectroscopy.
References
Application Notes and Protocols for N,N'-bis(3-aminopropyl)oxamide as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(3-aminopropyl)oxamide is a promising organic compound for the development of corrosion inhibitors. Its molecular structure, featuring multiple nitrogen and oxygen heteroatoms and flexible alkyl chains, suggests a strong potential for adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[1][2] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a corrosion inhibitor, particularly for steel alloys in acidic and saline environments. The methodologies and expected outcomes are based on studies of structurally similar oxamide (B166460) and bis-amide derivatives.[1][3][4]
Mechanism of Action
The corrosion inhibition properties of this compound are attributed to its ability to adsorb onto the metal surface. This adsorption can occur through a combination of physical and chemical interactions. The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to chemisorption.[3][5] Additionally, the protonated form of the molecule in acidic solutions can electrostatically interact with chloride ions already adsorbed on the metal surface.[5] This forms a protective film that isolates the metal from the corrosive environment, inhibiting both anodic and cathodic reactions.[2][3]
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation reaction between diethyl oxalate (B1200264) and 1,3-diaminopropane (B46017).
Protocol 1: Synthesis of this compound
Materials:
-
Diethyl oxalate
-
1,3-diaminopropane
-
Ethanol (B145695) (absolute)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Dissolve diethyl oxalate in absolute ethanol in a round-bottom flask.
-
Slowly add a stoichiometric amount of 1,3-diaminopropane to the solution while stirring.
-
The reaction is typically exothermic; maintain the temperature as needed.
-
After the initial reaction subsides, reflux the mixture for several hours to ensure the completion of the reaction.
-
Allow the mixture to cool to room temperature. The product, this compound, will precipitate as a solid.
-
Filter the solid product, wash it with cold ethanol to remove any unreacted starting materials, and dry it under vacuum.
-
Characterize the synthesized compound using techniques such as FTIR and NMR to confirm its structure.
Performance Evaluation of this compound as a Corrosion Inhibitor
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various techniques.
Weight Loss Measurements
This is a straightforward method to determine the corrosion rate and the inhibition efficiency.
Protocol 2: Weight Loss Measurements
Materials:
-
Steel coupons (e.g., Q235 or mild steel) of known dimensions and weight
-
Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)
-
This compound
-
Water bath or thermostat
-
Analytical balance
Procedure:
-
Prepare steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.
-
Accurately weigh each coupon.
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, carefully clean them to remove corrosion products, wash with distilled water, and dry.
-
Weigh the cleaned and dried coupons.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Table 1: Hypothetical Weight Loss Data for Steel in 1 M HCl with this compound at 303 K
| Inhibitor Concentration (mg/L) | Weight Loss (mg) | Corrosion Rate (g m⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.0 | 1.04 | - |
| 50 | 10.0 | 0.21 | 80.0 |
| 100 | 5.5 | 0.11 | 89.0 |
| 150 | 3.0 | 0.06 | 94.0 |
| 200 | 2.5 | 0.05 | 95.0 |
Electrochemical Measurements
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion mechanism and the inhibitor's mode of action.
Protocol 3: Electrochemical Measurements
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell setup:
-
Working Electrode (WE): Steel specimen
-
Counter Electrode (CE): Platinum sheet
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl
-
-
Corrosive medium with and without inhibitor
Procedure:
-
Prepare the steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 2.
-
Assemble the three-electrode cell with the prepared WE, CE, and RE in the test solution.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes.
-
Potentiodynamic Polarization (PDP): Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Analyze the PDP curves to determine the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes. Calculate the inhibition efficiency using:
-
IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
-
Analyze the EIS data (Nyquist and Bode plots) to determine the charge transfer resistance (R_ct) and double-layer capacitance (C_dl). Calculate the inhibition efficiency using:
-
IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Table 2: Hypothetical Potentiodynamic Polarization Data for Steel in 1 M HCl with this compound at 303 K
| Inhibitor Concentration (mg/L) | E_corr (mV vs. SCE) | i_corr (μA cm⁻²) | Cathodic Tafel Slope (mV dec⁻¹) | Anodic Tafel Slope (mV dec⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | -450 | 200 | -120 | 80 | - |
| 50 | -445 | 45 | -115 | 78 | 77.5 |
| 100 | -442 | 22 | -112 | 75 | 89.0 |
| 150 | -438 | 11 | -108 | 72 | 94.5 |
| 200 | -435 | 9 | -105 | 70 | 95.5 |
Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data for Steel in 1 M HCl with this compound at 303 K
| Inhibitor Concentration (mg/L) | R_ct (Ω cm²) | C_dl (μF cm⁻²) | Inhibition Efficiency (%) |
| 0 (Blank) | 50 | 150 | - |
| 50 | 250 | 80 | 80.0 |
| 100 | 550 | 50 | 90.9 |
| 150 | 1000 | 30 | 95.0 |
| 200 | 1200 | 25 | 95.8 |
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N'-bis(3-aminopropyl)oxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N'-bis(3-aminopropyl)oxamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is the condensation reaction between diethyl oxalate (B1200264) and 1,3-diaminopropane (B46017). In this reaction, two molecules of 1,3-diaminopropane react with one molecule of diethyl oxalate to form the desired bis-amide product and ethanol (B145695) as a byproduct.
Q2: What are the main factors that can influence the yield of the reaction?
A2: Several factors can significantly impact the yield of this compound. These include the stoichiometry of the reactants, reaction temperature, choice of solvent, reaction time, and the efficiency of product purification.
Q3: What are the potential side reactions that can lower the yield?
A3: A significant side reaction is the formation of a [2+2] macrocyclic diamide, where two molecules of diethyl oxalate react with two molecules of 1,3-diaminopropane to form a cyclic structure.[1] This is more prevalent under high-dilution conditions. Other potential side products include the mono-substituted intermediate, ethyl N-(3-aminopropyl)oxamate, and polymeric materials.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can help determine the consumption of reactants and the formation of the product and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incorrect stoichiometry of reactants.- Reaction temperature is too low.- Inactive or impure reagents. | - Use a slight excess of 1,3-diaminopropane to ensure complete reaction of the diethyl oxalate.- Gradually increase the reaction temperature while monitoring for product formation and side reactions.- Ensure the purity of both diethyl oxalate and 1,3-diaminopropane. |
| Formation of a Significant Amount of White Precipitate that is not the Desired Product | - Formation of the [2+2] macrocyclic diamide. | - Avoid high-dilution conditions. Running the reaction at a higher concentration favors the formation of the desired intermolecular product over the intramolecular cyclization. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | - Incomplete reaction, leading to the presence of the mono-substituted intermediate.- Formation of polymeric byproducts. | - Increase the reaction time or temperature to drive the reaction to completion.- Consider a stepwise addition of the 1,3-diaminopropane to the diethyl oxalate to better control the reaction. |
| Difficulty in Product Isolation and Purification | - The product may be highly soluble in the reaction solvent.- The product may have a similar polarity to the byproducts. | - Choose a solvent in which the product is sparingly soluble at room temperature to facilitate precipitation upon cooling.- Utilize column chromatography with an appropriate solvent system to separate the product from impurities. Recrystallization is also a viable purification method. |
Experimental Protocol
This protocol describes a general method for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields.
Materials:
-
Diethyl oxalate
-
1,3-diaminopropane
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Ethanol (or another suitable solvent)
-
Round-bottom flask
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Reflux condenser
-
Magnetic stirrer and stir bar
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Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1 equivalent) in ethanol.
-
Addition of Diamine: Slowly add a solution of 1,3-diaminopropane (2.2 equivalents) in ethanol to the stirred solution of diethyl oxalate at room temperature. A slight excess of the diamine is used to ensure complete conversion of the ester.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
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Product Isolation: After the reaction is complete (as indicated by the disappearance of the diethyl oxalate spot on TLC), allow the mixture to cool to room temperature. The product, this compound, is a solid and should precipitate out of the solution.[2]
-
Purification: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Common side products in N,N'-bis(3-aminopropyl)oxamide synthesis and their removal
Welcome to the technical support center for the synthesis of N,N'-bis(3-aminopropyl)oxamide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for this compound?
A1: The most common laboratory synthesis involves the reaction of diethyl oxalate (B1200264) with 1,3-diaminopropane (B46017). Typically, the reaction is carried out in a suitable solvent, such as ethanol (B145695), and may be heated to drive the reaction to completion. The overall reaction is a nucleophilic acyl substitution where the primary amine groups of 1,3-diaminopropane attack the carbonyl carbons of diethyl oxalate, leading to the formation of the desired bis-amide and ethanol as a byproduct.
Q2: What are the most common impurities or side products in this synthesis?
A2: The primary side products and impurities encountered in the synthesis of this compound include:
-
Ethyl N-(3-aminopropyl)oxamate: The mono-amidation product resulting from an incomplete reaction.
-
Unreacted 1,3-diaminopropane: Excess or unreacted starting material.
-
Unreacted diethyl oxalate: Unreacted starting material.
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Polymeric byproducts: Higher molecular weight species formed by the reaction of the product's terminal amine groups with diethyl oxalate.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By comparing the reaction mixture to standards of the starting materials, you can observe the consumption of reactants and the formation of the product. The disappearance of the starting materials is a good indicator of reaction completion.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor by TLC or other analytical methods until the starting materials are consumed. - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures. - Stoichiometry: Ensure the correct molar ratio of reactants is used. A slight excess of the diamine can sometimes help drive the reaction to completion, but this may complicate purification. |
| Sub-optimal Solvent | - Solvent Choice: The reaction is typically performed in an alcohol like ethanol to facilitate the dissolution of reactants. Ensure the solvent is of appropriate grade and dry. |
| Product Loss During Work-up | - Extraction: If an aqueous work-up is used, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. - Recrystallization: Optimize the recrystallization solvent system to maximize the recovery of the pure product. |
Problem 2: Presence of Impurities in the Final Product
Identification and Removal of Common Side Products:
| Impurity/Side Product | Identification | Removal Protocol |
| Ethyl N-(3-aminopropyl)oxamate | - Can be detected by LC-MS, where its molecular weight will be different from the desired product. - May appear as a separate spot on a TLC plate. | - Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) can effectively separate the mono- and di-substituted products. - Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired product. |
| Unreacted 1,3-diaminopropane | - Has a characteristic amine odor. - Can be detected by GC or by TLC using a ninhydrin (B49086) stain. | - Aqueous Wash: Wash the organic reaction mixture with a dilute acid solution (e.g., 1M HCl). The protonated diamine will be soluble in the aqueous layer and thus removed[1]. - Copper Sulfate (B86663) Wash: Washing with an aqueous solution of copper(II) sulfate can also remove the amine through complexation[1]. |
| Unreacted Diethyl Oxalate | - Can be detected by GC or TLC. | - Aqueous Wash: Diethyl oxalate can be partially removed by washing with water, although its solubility is limited. - Hydrolysis: It can be hydrolyzed to oxalic acid by washing with a dilute base (e.g., 1M NaOH), followed by an aqueous wash to remove the resulting sodium oxalate. |
| Polymeric Byproducts | - Characterized by a higher molecular weight than the desired product, detectable by mass spectrometry. - May appear as baseline material or spots with very low Rf on TLC. | - Recrystallization: These byproducts are often less soluble than the desired product and may be removed by recrystallization. - Filtration: If the byproducts are insoluble, they can be removed by filtration of the reaction mixture. |
Experimental Protocols
Protocol 1: Removal of Unreacted 1,3-Diaminopropane by Acid Wash
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the product is in an organic solvent, transfer the mixture to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated 1,3-diaminopropane will be in the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the wash with 1M HCl two more times.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the synthesis of this compound.
References
Optimizing temperature and pressure for N,N'-bis(3-aminopropyl)oxamide polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of N,N'-bis(3-aminopropyl)oxamide. The information is based on general principles of aliphatic polyamide synthesis and should serve as a starting point for experimental optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The two main methods for polymerizing this compound are melt polymerization and solution polymerization. Melt polymerization involves heating the monomer above its melting point in the absence of a solvent, while solution polymerization is conducted with the monomer dissolved in a suitable solvent.
Q2: Why is stoichiometric balance important in this polymerization?
A2: A precise 1:1 molar ratio of the reacting functional groups (amine and the carboxylic acid or its derivative that forms the oxamide) is crucial for achieving a high molecular weight polymer. An excess of either the amine or the complimentary reactant will lead to chain termination, resulting in a lower degree of polymerization and consequently, inferior mechanical and thermal properties.
Q3: What is the role of pressure in the polymerization process?
A3: In melt polymerization, pressure, often applied as a vacuum in the later stages, is critical for removing the condensation by-product (typically water), which drives the equilibrium towards polymer formation and helps in achieving a high molecular weight. In solution polymerization, the reaction is typically carried out at atmospheric pressure under an inert gas.
Q4: How does temperature affect the polymerization of this compound?
A4: Temperature plays a critical role in both polymerization methods. In melt polymerization, the temperature must be high enough to keep the monomer and the resulting polymer in a molten state to ensure mobility and reactivity, but not so high as to cause thermal degradation of the monomer or polymer. In solution polymerization, the temperature influences the reaction rate and the solubility of the polymer in the solvent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the polymerization of this compound.
Issue 1: Low Polymer Molecular Weight
Symptoms: The resulting polymer is brittle, has poor mechanical strength, and a lower than expected viscosity.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Imprecise Stoichiometry | Ensure accurate weighing and molar calculation of the this compound and the co-monomer (e.g., a dicarboxylic acid or diacyl chloride). Purity of the monomers is also critical. |
| Incomplete Reaction | Increase the reaction time to allow for sufficient chain growth. In melt polymerization, ensure the final stage under vacuum is held for an adequate duration. |
| Sub-optimal Temperature | If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions or degradation can occur, limiting chain growth. Refer to the suggested temperature ranges in the experimental protocols and optimize accordingly. |
| Inefficient By-product Removal (Melt Polymerization) | Improve the vacuum applied during the final stages of melt polymerization to effectively remove water or other condensation by-products. Ensure the system is well-sealed. |
| Chain Transfer to Solvent (Solution Polymerization) | If using solution polymerization, consider that the solvent might be participating in chain termination reactions. Select a more inert solvent. |
Issue 2: Polymer Discoloration (Yellowing or Browning)
Symptoms: The final polymer product has an undesirable yellow or brown tint.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | The polymerization temperature may be too high. Reduce the temperature, particularly during the final stages of the reaction. Minimize the overall heating time. |
| Oxidation | The presence of oxygen at high temperatures can lead to oxidative degradation. Ensure the polymerization is conducted under a continuous flow of an inert gas like nitrogen or argon. |
| Monomer Impurities | Impurities in the this compound monomer can cause discoloration. Purify the monomer before use. |
Data Presentation
The following tables provide hypothetical data based on general principles of polyamide polymerization to guide optimization.
Table 1: Hypothetical Effect of Temperature on Polymer Properties in Melt Polymerization
| Temperature (°C) | Reaction Time (hours) | Inherent Viscosity (dL/g) | Appearance |
| 180 | 6 | 0.35 | Off-white |
| 200 | 4 | 0.68 | Pale yellow |
| 220 | 3 | 0.85 | Yellow |
| 240 | 2 | 0.72 (degradation observed) | Brown |
Table 2: Hypothetical Effect of Pressure (Vacuum) on Polymer Properties in the Final Stage of Melt Polymerization
| Final Pressure (Torr) | Time under Vacuum (hours) | Inherent Viscosity (dL/g) |
| 760 (Atmospheric) | 2 | 0.45 |
| 100 | 2 | 0.65 |
| 10 | 2 | 0.80 |
| 1 | 2 | 0.95 |
Experimental Protocols
Protocol 1: Melt Polymerization of Poly(this compound)
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid) in a 1:1 molar ratio
-
Nitrogen or Argon gas supply
-
Vacuum pump
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen/vacuum inlet, and a condenser
-
Heating mantle with a temperature controller
-
High-vacuum system
Procedure:
-
Accurately weigh equimolar amounts of this compound and the dicarboxylic acid and add them to the reactor.
-
Purge the reactor with inert gas for 15-20 minutes to remove oxygen.
-
Start stirring and begin heating the mixture to the desired initial temperature (e.g., 180-200°C) under a slow stream of inert gas.
-
Maintain the initial temperature for a set period (e.g., 1-2 hours) to allow for initial oligomerization and water removal.
-
Gradually increase the temperature (e.g., to 200-220°C) and slowly apply a vacuum over 30-60 minutes.
-
Maintain the final temperature and high vacuum (e.g., <1 Torr) for an extended period (e.g., 2-4 hours) to drive the polymerization to completion. The viscosity of the melt will increase significantly.
-
Cool the reactor to room temperature under an inert atmosphere.
-
Isolate the resulting polymer.
Protocol 2: Solution Polymerization of Poly(this compound)
Materials:
-
This compound
-
Diacyl chloride (e.g., adipoyl chloride) in a 1:1 molar ratio
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP))
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Acid scavenger (e.g., pyridine (B92270) or triethylamine)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel
-
Low-temperature bath (e.g., ice-water bath)
Procedure:
-
Dissolve an accurately weighed amount of this compound and the acid scavenger in the anhydrous solvent in the flask under a nitrogen atmosphere.
-
Cool the solution to 0-5°C using the low-temperature bath.
-
Dissolve an equimolar amount of the diacyl chloride in a small amount of the anhydrous solvent and add it to the dropping funnel.
-
Add the diacyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-24 hours).
-
Precipitate the polymer by pouring the viscous solution into a non-solvent (e.g., water or methanol).
-
Filter the polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and by-products, and dry it under vacuum.
Visualizations
Caption: General workflow for melt and solution polymerization of this compound.
Caption: Decision tree for troubleshooting common polymerization issues.
Troubleshooting poor solubility of N,N'-bis(3-aminopropyl)oxamide in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of N,N'-bis(3-aminopropyl)oxamide in organic solvents. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Poor Solubility
Issue: My this compound is not dissolving in my chosen organic solvent.
This compound, like many polyamides, exhibits limited solubility in common organic solvents. This is primarily due to strong intermolecular hydrogen bonding between the amide and amine groups in the molecule. The following guide provides a systematic approach to overcoming this issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the poor solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many organic solvents?
Due to its chemical structure, which includes multiple amide and amine functionalities, this compound molecules form extensive intermolecular hydrogen bonds. These strong interactions lead to high lattice energy in the solid state, making it difficult for many organic solvents to effectively solvate the individual molecules.
Q2: Which organic solvents are most likely to dissolve this compound?
Polar aprotic solvents are generally the most effective for dissolving polyamides. This is because they have high dielectric constants and are hydrogen bond acceptors, which helps to disrupt the intermolecular hydrogen bonds of the solute.
Qualitative Solubility of Polyamides in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility of this compound |
| Polar Aprotic | DMSO, DMF, NMP | Good to Moderate |
| Polar Protic | Water, Methanol, Ethanol | Poor to Moderate (May require heating or additives) |
| Non-Polar | Hexane, Toluene | Poor |
| Chlorinated | Dichloromethane, Chloroform | Poor |
Q3: Can heating improve the solubility?
Yes, gently heating the mixture can increase the kinetic energy of both the solvent and solute molecules, which can help to overcome the intermolecular forces and improve solubility. However, it is crucial to monitor for any signs of degradation, such as a change in color. It is recommended to start with a low temperature (e.g., 40-50°C) and gradually increase it if necessary.
Q4: How do salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl2) enhance solubility?
Lewis acidic salts like LiCl and CaCl2 can significantly improve the solubility of polyamides in certain solvents.[1] The metal cation (Li+ or Ca2+) coordinates with the carbonyl oxygen of the amide group. This interaction weakens the strong intermolecular hydrogen bonds between the polyamide chains, allowing the solvent to more effectively solvate the molecules.[1]
References
Preventing gelation during polymerization with N,N'-bis(3-aminopropyl)oxamide
This guide is intended for researchers, scientists, and drug development professionals working with N,N'-bis(3-aminopropyl)oxamide in polymerization reactions. It provides troubleshooting advice and frequently asked questions to help prevent and address gelation, a common issue in polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymerization?
This compound is a diamine monomer with the chemical formula C8H18N4O2[1][2]. Its structure contains two primary amine groups, making it suitable for step-growth polymerization with monomers like diacyl chlorides or dicarboxylic acids to form polyamides. The oxamide (B166460) linkage in its backbone can impart specific properties to the resulting polymer, such as thermal stability and defined hydrogen bonding capabilities.
Q2: What is gelation and why does it occur during polymerization?
Gelation is the formation of a three-dimensional polymer network, resulting in a sudden and irreversible increase in viscosity, transforming the reaction mixture from a liquid to a solid-like gel[3]. In step-growth polymerization, this typically happens when there's a significant degree of cross-linking between polymer chains[3]. While this compound is primarily a linear monomer, gelation can still occur due to several factors, including the presence of multifunctional impurities, side reactions at high temperatures, or poorly controlled reaction conditions leading to excessive branching[4].
Q3: What are the primary factors that influence gelation when using this compound?
Several factors can contribute to premature gelation:
-
High Monomer Concentration: Increased concentration raises the probability of intermolecular reactions, which can lead to cross-linking[5][6][7].
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High Reaction Temperature: Elevated temperatures can accelerate polymerization but also promote side reactions that may lead to branching and gelation[8][9][10].
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Stoichiometric Imbalance: While a slight excess of one monomer is sometimes used to control molecular weight, a significant imbalance can lead to reactive end groups that may participate in side reactions[4][11][12].
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Presence of Multifunctional Impurities: Impurities in either the this compound or the comonomer that have more than two reactive groups can act as cross-linking agents[3].
-
Inadequate Stirring: Poor mixing can create localized areas of high monomer or catalyst concentration, initiating localized gelation that can propagate through the solution[4].
Troubleshooting Guide: Preventing and Resolving Gelation
This guide addresses specific issues you might encounter during your polymerization experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Immediate gelation upon addition of the second monomer (e.g., diacyl chloride). | Reaction is too fast due to high monomer concentration or temperature. | - Lower the overall monomer concentration. - Cool the reaction mixture to 0-5 °C before and during the addition of the second monomer. - Add the second monomer dropwise over an extended period with vigorous stirring. |
| Viscosity increases too rapidly during the reaction, leading to gelation before reaching the desired molecular weight. | Polymerization rate is too high. | - Reduce the reaction temperature. - Use a more dilute solution. - Consider a solvent system that is a good solvent for the polymer to prevent precipitation and aggregation. |
| Gelation occurs during the work-up or purification process. | The polymer has reactive end groups that continue to react. | - "End-cap" the polymer chains by adding a monofunctional reagent (e.g., a monoamine or monoacyl chloride) at the end of the polymerization to quench reactive sites[11]. - Ensure the polymer is thoroughly washed to remove any unreacted monomers or catalysts. |
| Inconsistent results, with some batches gelling while others do not. | Purity of monomers or solvent may vary. | - Ensure high purity of this compound and the comonomer. Purify if necessary. - Use anhydrous solvents to prevent side reactions with water, especially when using reactive comonomers like acyl chlorides. |
Data Presentation: Influence of Reaction Parameters on Gelation
The following tables summarize the expected influence of key reaction parameters on gelation time and polymer properties. The data is illustrative and should be optimized for your specific system.
Table 1: Effect of Monomer Concentration on Gelation Time (Reaction: this compound with an equimolar amount of a diacyl chloride in a suitable solvent at a constant temperature.)
| Total Monomer Concentration (mol/L) | Expected Gelation Time | Observations |
| 0.1 | > 24 hours | Slow reaction, lower molecular weight polymer. Low risk of gelation. |
| 0.5 | 2-4 hours | Manageable reaction rate, good for achieving higher molecular weight. Moderate risk of gelation. |
| 1.0 | < 30 minutes | Very rapid polymerization. High risk of premature gelation. |
Table 2: Effect of Temperature on Gelation Time (Reaction: this compound with an equimolar amount of a diacyl chloride at a constant monomer concentration.)
| Reaction Temperature (°C) | Expected Gelation Time | Observations |
| 0 | > 12 hours | Slow reaction rate. Gelation is unlikely. |
| 25 (Room Temp) | 1-3 hours | Moderate reaction rate. Gelation risk is present but can be managed. |
| 50 | < 15 minutes | High reaction rate. Significant risk of gelation and potential for side reactions. |
Experimental Protocols
Protocol 1: Solution Polymerization to Minimize Gelation
This protocol is designed for the synthesis of a soluble polyamide, minimizing the risk of gelation.
-
Monomer Preparation: Ensure this compound and the diacyl chloride comonomer are of high purity. If necessary, recrystallize or distill the monomers.
-
Solvent Preparation: Use a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). Ensure the solvent is anhydrous.
-
Reaction Setup:
-
Set up a three-necked flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Purge the flask with dry nitrogen to create an inert atmosphere.
-
-
Reaction Procedure:
-
Dissolve a specific molar amount of this compound in the anhydrous solvent within the flask.
-
Cool the solution to 0-5 °C using an ice bath.
-
Dissolve an equimolar amount of the diacyl chloride in the same solvent in the dropping funnel.
-
Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes. Maintain the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol (B129727) or water.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum at 50-60 °C.
-
Protocol 2: Interfacial Polymerization
Interfacial polymerization can be an alternative to reduce the likelihood of gelation by confining the reaction to the interface of two immiscible liquids.
-
Phase Preparation:
-
Aqueous Phase: Dissolve this compound and an acid scavenger (e.g., sodium hydroxide (B78521) or triethylamine) in water.
-
Organic Phase: Dissolve an equimolar amount of a diacyl chloride in a water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane).
-
-
Reaction Procedure:
-
Place the aqueous phase in a beaker.
-
Carefully pour the organic phase on top of the aqueous phase to create a distinct interface.
-
A film of polymer will form at the interface.
-
-
Polymer Isolation:
-
Gently grasp the polymer film with forceps and pull it out of the beaker continuously as a "rope".
-
Wash the polymer rope thoroughly with water and then with a solvent like acetone (B3395972) to remove unreacted monomers and oligomers.
-
Dry the polymer under vacuum.
-
Visualizations
Caption: Desired linear polymerization versus undesired gelation pathway.
Caption: A workflow for troubleshooting gelation in polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C8H18N4O2 | CID 4552223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. fiveable.me [fiveable.me]
- 12. Step-growth polymerization - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of N,N'-bis(3-aminopropyl)oxamide-Based Polymers
Welcome to the technical support center for the characterization of N,N'-bis(3-aminopropyl)oxamide-based polymers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this unique class of polymers. The presence of both amide and oxamide (B166460) linkages can lead to strong intermolecular hydrogen bonding, presenting distinct challenges in solubility, molecular weight determination, and thermal analysis.
Frequently Asked Questions (FAQs)
Q1: Why are this compound-based polymers difficult to dissolve in common organic solvents?
A1: The poor solubility of these polymers is primarily due to the strong intermolecular hydrogen bonding facilitated by the presence of both amide and oxamide functional groups. The oxamide group, in particular, can form a high density of adjacent double hydrogen bonds, leading to a highly crystalline and tightly packed polymer structure that is resistant to solvation.
Q2: What are the initial steps for characterizing a newly synthesized batch of this compound-based polymer?
A2: A recommended initial characterization workflow includes:
-
Solubility Testing: To identify a suitable solvent for subsequent analyses.
-
Spectroscopic Analysis (FTIR and NMR): To confirm the chemical structure and identify functional groups.
-
Thermal Analysis (TGA and DSC): To determine thermal stability, glass transition temperature (Tg), and melting temperature (Tm).
-
Molecular Weight Determination (GPC/SEC): To determine the average molecular weight and polydispersity index (PDI).
Q3: How can I confirm the successful polymerization and the presence of the oxamide linkage?
A3: Fourier Transform Infrared (FTIR) spectroscopy is a quick and effective method. Look for characteristic absorption bands:
-
N-H stretching: around 3300 cm⁻¹
-
C=O stretching (amide I): around 1640 cm⁻¹
-
N-H bending (amide II): around 1540 cm⁻¹ The presence of a strong amide I band is a good indicator of successful polymerization. Further confirmation can be obtained from ¹H and ¹³C NMR spectroscopy.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible molecular weight data from Gel Permeation Chromatography (GPC/SEC).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility / Aggregation in Mobile Phase | 1. Switch to a stronger solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or m-cresol.[1] 2. Add salts like lithium bromide (LiBr) or sodium trifluoroacetate (B77799) to the mobile phase to disrupt hydrogen bonding.[2] 3. Increase the column temperature to improve solubility. |
| Non-Size Exclusion Effects | 1. Use a multi-detector GPC/SEC system with a viscometer and a light scattering detector for absolute molecular weight determination.[3] 2. Calibrate the GPC with a broad molecular weight standard of a chemically similar polymer if available. |
| Polymer Degradation in the GPC System | 1. Ensure the chosen solvent and temperature are not causing degradation. 2. Run a sample of known molecular weight before and after your sample to check for system changes. |
Problem 2: Poorly resolved peaks in the NMR spectrum.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Polymer Solubility in NMR Solvent | 1. Use a solvent mixture, such as trifluoroethanol (TFE) and deuterated chloroform (B151607) (CDCl₃).[4][5] 2. Acquire the spectrum at an elevated temperature to increase solubility and reduce viscosity. |
| Presence of Paramagnetic Impurities | 1. Purify the polymer sample to remove any residual metal catalysts from the synthesis. |
| Complex Polymer Microstructure | 1. For highly insoluble or crystalline samples, consider solid-state NMR spectroscopy.[6][7] 2. Utilize 2D NMR techniques (e.g., COSY, HSQC) to better resolve overlapping signals. |
Problem 3: Difficulty in interpreting the thermogram from Thermal Gravimetric Analysis (TGA).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Multi-step Degradation Profile | 1. The degradation of polyoxamides can occur in multiple stages. The initial weight loss may correspond to the loss of absorbed water or residual solvent. Subsequent steps may involve the decomposition of the polyether linkage (if present) followed by the polyamide hard block.[8] 2. Couple the TGA instrument with a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) to identify the evolved gases at each degradation step.[9][10] |
| Influence of Atmosphere | 1. Run the TGA analysis in both an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere. The degradation mechanism and thermal stability can vary significantly.[8] |
Experimental Protocols
Protocol 1: Molecular Weight Determination by GPC/SEC in HFIP
-
Sample Preparation:
-
Dissolve the this compound-based polymer in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) containing 0.02 M sodium trifluoroacetate to a concentration of 1-2 mg/mL.
-
Allow the sample to dissolve overnight with gentle agitation.
-
Filter the solution through a 0.2 µm PTFE filter before injection.
-
-
GPC/SEC System and Conditions:
-
Calibration:
-
Use narrow polystyrene or polymethyl methacrylate (B99206) (PMMA) standards to generate a calibration curve. For more accurate results, use a universal calibration approach with a viscometer detector.
-
Protocol 2: ¹H NMR Spectroscopy in a TFE/CDCl₃ Solvent System
-
Sample Preparation:
-
Weigh 10-20 mg of the polymer into an NMR tube.
-
Add a 4:1 mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and deuterated chloroform (CDCl₃).[4][5]
-
Gently heat the sample if necessary to aid dissolution.
-
-
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher.
-
Temperature: 25 °C (or higher if solubility is an issue).
-
Number of Scans: 64 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 5 seconds.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different protons in the polymer repeating unit to confirm the structure.
-
Analyze the end-groups to estimate the number average molecular weight (Mn).
-
Protocol 3: Thermal Analysis by TGA and DSC
-
Thermogravimetric Analysis (TGA):
-
Sample Mass: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 800 °C.
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.
-
Analysis: Determine the onset of degradation temperature (Td) and the char yield at 800 °C.
-
-
Differential Scanning Calorimetry (DSC):
-
Sample Mass: 5-10 mg sealed in an aluminum pan.
-
Heating/Cooling Rate: 10-20 °C/min.
-
Procedure:
-
Heat from 25 °C to a temperature above the expected melting point to erase the thermal history.
-
Cool rapidly to below the expected glass transition temperature.
-
Perform a second heating scan to determine the glass transition temperature (Tg) and the melting temperature (Tm).[11]
-
-
Quantitative Data Summary
Table 1: Thermal Properties of Representative Polyoxamides
| Polymer | Td (5% weight loss, °C) in N₂ | Tg (°C) | Tm (°C) | Reference |
| Poly(pentamethylene oxamide) (PA52) | ~350 | - | - | [12] |
| Poly(hexamethylene oxamide) (PA62) | ~346 | - | - | [12] |
| Poly(oxamide ester) (P2O26) | 281 | 15 | 168 | [13] |
Table 2: GPC/SEC Solvents for Polyamide/Polyoxamide Analysis
| Solvent System | Typical Temperature | Additives | Polymer Type | Reference |
| m-cresol | 100 °C | - | Polyamides | [1] |
| HFIP | 40 °C | Sodium trifluoroacetate | Polyamides, Polyesters | [1][14] |
| NMP | 80 °C | LiCl | Polyamides | [2] |
| Benzyl Alcohol | 130 °C | - | Polyamides | [13] |
Visualizations
Caption: A typical workflow for the characterization of a new batch of this compound-based polymer.
Caption: A troubleshooting decision tree for obtaining reliable molecular weight data using GPC/SEC.
Caption: Potential thermal degradation pathways for this compound-based polymers.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. globethesis.com [globethesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modern mass spectrometry in the characterization and degradation of biodegradable polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
Technical Support Center: Controlling Polyamide Crosslinking with N,N'-bis(3-aminopropyl)oxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the crosslinking density of polyamides using N,N'-bis(3-aminopropyl)oxamide. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and illustrative data to facilitate successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the crosslinking of polyamides with this compound.
| Problem | Potential Causes | Solutions |
| Incomplete or Low Degree of Crosslinking | 1. Incorrect Stoichiometry: Insufficient amount of this compound relative to the reactive sites on the polyamide. 2. Low Reaction Temperature: The temperature may be too low to facilitate an efficient reaction between the aminopropyl groups and the polyamide's reactive sites. 3. Short Reaction Time: The duration of the crosslinking reaction may not be sufficient for the network to fully form. 4. Poor Mixing: Inhomogeneous distribution of the crosslinker within the polyamide matrix. 5. Moisture Contamination: Water can interfere with certain crosslinking chemistries. | 1. Adjust Stoichiometry: Carefully calculate and increase the molar ratio of this compound to the polyamide's reactive functional groups. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C, monitoring for desired properties. Crosslinking reactions for polyamides typically occur at temperatures between 50 and 170°C.[1] 3. Extend Reaction Time: Increase the reaction time to allow for more complete crosslinking. Monitor the progress using techniques like Fourier Transform Infrared Spectroscopy (FTIR).[1] 4. Improve Mixing: Ensure thorough mixing of the crosslinker and polyamide, especially for melt processing, by using appropriate extrusion or mixing equipment. 5. Dry Reactants: Dry both the polyamide and the crosslinker under vacuum before use to remove any absorbed moisture. |
| Brittle Crosslinked Polyamide | 1. Excessive Crosslinking: Too high a concentration of this compound leads to a very high crosslink density, reducing chain mobility. 2. High Reaction Temperature or Long Reaction Time: Can lead to side reactions or degradation, causing brittleness. | 1. Reduce Crosslinker Concentration: Decrease the molar ratio of the crosslinker. 2. Optimize Reaction Conditions: Lower the reaction temperature or shorten the reaction time. |
| Inconsistent Material Properties | 1. Inhomogeneous Dispersion of Crosslinker: Leads to regions with varying crosslink densities. 2. Temperature Gradients in the Reactor/Mold: Can cause different rates and extents of crosslinking throughout the material. | 1. Improve Mixing Protocol: Utilize high-shear mixing or dissolve the components in a common solvent before reaction. 2. Ensure Uniform Heating: Use a well-calibrated oven or oil bath with good temperature control. |
| Gelation Occurs Too Quickly | 1. High Reactivity of Polyamide: The functional groups on the polyamide are highly reactive with the amine groups of the crosslinker. 2. High Reaction Temperature: Accelerates the crosslinking reaction. | 1. Use a Less Reactive Polyamide: If possible, select a polyamide with less reactive functional groups. 2. Lower the Reaction Temperature: Perform the crosslinking at a lower temperature to slow down the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in polyamide chemistry?
A1: this compound acts as a crosslinking agent. Its two primary amine groups at the ends of the molecule can react with functional groups on different polyamide chains (such as carboxylic acid, ester, or epoxy groups), forming covalent bonds that link the chains together into a three-dimensional network. This network structure enhances the mechanical strength, thermal stability, and chemical resistance of the polyamide.
Q2: How can I control the crosslinking density of my polyamide?
A2: The primary method for controlling crosslinking density is by adjusting the stoichiometry of the crosslinker, this compound, relative to the reactive sites on the polyamide. A higher concentration of the crosslinker will result in a higher crosslinking density. Other factors that can influence the final crosslinking density include reaction temperature and time.
Q3: What are the key parameters to monitor during the crosslinking reaction?
A3: Key parameters to monitor include temperature, time, and viscosity. The progress of the crosslinking reaction can be monitored using techniques like FTIR to observe the disappearance of reactive functional groups.[1] For melt processing, an increase in torque or viscosity can indicate the progression of crosslinking.
Q4: How can I measure the crosslinking density of the final material?
A4: Common methods for determining crosslink density include:
-
Swelling Tests (e.g., ASTM D2765): The material is immersed in a suitable solvent. A lower degree of swelling corresponds to a higher crosslink density.
-
Rheology and Dynamic Mechanical Analysis (DMA): The storage modulus in the rubbery plateau region can be used to calculate the crosslinking density.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be a powerful tool for quantifying the degree of crosslinking.[3]
Q5: What safety precautions should I take when working with this compound?
A5: this compound is an amine-containing compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
Quantitative Data
The following table provides an illustrative example of how varying the concentration of this compound can influence the properties of a crosslinked polyamide. Note: This data is representative and the actual values will depend on the specific polyamide and reaction conditions.
| Mole % of this compound | Gel Content (%) | Swelling Ratio | Tensile Strength (MPa) | Glass Transition Temperature (Tg) (°C) |
| 1.0 | 85 | 2.5 | 60 | 155 |
| 2.5 | 92 | 1.8 | 75 | 165 |
| 5.0 | 98 | 1.2 | 85 | 178 |
| 7.5 | >99 | 0.8 | 90 (brittle) | 190 |
| 10.0 | >99 | 0.6 | 80 (brittle) | 205 |
Experimental Protocols
Protocol 1: Synthesis of a Crosslinked Polyamide via Melt Processing
Materials:
-
Polyamide with reactive functional groups (e.g., carboxyl-terminated polyamide)
-
This compound
-
Nitrogen gas supply
-
Internal mixer or twin-screw extruder
Procedure:
-
Dry the polyamide pellets at 80°C under vacuum for at least 12 hours to remove moisture.
-
Dry the this compound in a desiccator over a suitable drying agent.
-
Pre-heat the internal mixer or extruder to the desired processing temperature for the polyamide (e.g., 220-260°C).
-
Purge the system with nitrogen gas to prevent oxidative degradation.
-
Add the dried polyamide to the mixer and allow it to melt and homogenize.
-
Add the desired amount of this compound to the molten polyamide.
-
Mix for a specified period (e.g., 5-10 minutes) to ensure uniform distribution and reaction.
-
Extrude or mold the crosslinked polyamide into the desired shape.
-
Allow the material to cool to room temperature.
-
Characterize the crosslinked polyamide using appropriate techniques (e.g., swelling test, DMA, tensile testing).
Protocol 2: Measurement of Crosslinking Density by Swelling Test
Materials:
-
Crosslinked polyamide sample of known weight
-
Suitable solvent (e.g., formic acid, m-cresol)
-
Vials with tight-fitting caps
-
Analytical balance
-
Oven
Procedure:
-
Cut a small piece of the crosslinked polyamide (approximately 0.1-0.2 g) and accurately weigh it (W_initial).
-
Place the sample in a vial and add an excess of the solvent.
-
Seal the vial and allow the sample to swell for 24-48 hours at a constant temperature (e.g., 25°C or 50°C).
-
Remove the swollen sample from the solvent, gently blot the surface to remove excess solvent, and immediately weigh it (W_swollen).
-
Dry the swollen sample in a vacuum oven at an elevated temperature (e.g., 80°C) until a constant weight is achieved (W_dry).
-
Calculate the gel content and swelling ratio:
-
Gel Content (%) = (W_dry / W_initial) * 100
-
Swelling Ratio = W_swollen / W_dry
-
Visualizations
Caption: Chemical reaction scheme for the crosslinking of two polyamide chains with this compound.
Caption: Experimental workflow for the synthesis of a crosslinked polyamide.
Caption: Logic diagram for troubleshooting inconsistent material properties.
References
- 1. youtube.com [youtube.com]
- 2. Quantify Polymer Crosslinking Density Using Rheology and DMA [tainstruments.com]
- 3. A method to quantify composition, purity, and cross-link density of the polyamide active layer in reverse osmosis composite membranes using 13C cross-polarization magic angle spinning nuclear magnetic resonance spectroscopy | NIST [nist.gov]
Addressing ligand dissociation in N,N'-bis(3-aminopropyl)oxamide metal complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-bis(3-aminopropyl)oxamide (bapo) metal complexes. The information is presented in a question-and-answer format to directly address common experimental challenges related to ligand dissociation and complex stability.
Troubleshooting Guide
Q1: I've synthesized my this compound metal complex, but it precipitates out of solution, especially when I change the pH. What is happening and how can I resolve this?
A1: Precipitation of your metal complex can occur for several reasons, primarily related to changes in pH and the intrinsic solubility of the species in solution.
-
Hydroxide (B78521) Precipitation: At higher pH values, the concentration of hydroxide ions (OH⁻) increases. These can compete with your ligand to coordinate with the metal center, leading to the formation of insoluble metal hydroxides. This is a common issue with many metal ions in aqueous solutions.
-
Ligand Protonation/Deprotonation: The this compound ligand has multiple amine groups that can be protonated at low pH. Protonation of the coordinating amine groups can lead to ligand dissociation and subsequent precipitation of either the free ligand or the metal salt. Conversely, deprotonation of the amide nitrogens is often required for strong coordination; if the pH is not optimal for this, the complex may be unstable.
-
Solvent Effects: The solubility of your complex is dependent on the solvent system. If you are changing the solvent composition (e.g., by adding an anti-solvent), this can cause your complex to precipitate.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your solution with a suitable buffer system. The optimal pH will depend on the specific metal ion and the desired coordination environment. For many oxamide (B166460) complexes, neutral to slightly basic conditions are preferred to ensure the amide groups are deprotonated for coordination.
-
Use of Chelating Agents: In some applications, if trace metal impurities are causing precipitation, the addition of a strong chelating agent like EDTA can sequester these ions and prevent their precipitation.[1]
-
Solvent Optimization: If solubility is an issue, consider using a different solvent or a co-solvent system. For some oxamide-derived ligands that are insoluble in common solvents, their coordination ability is limited.[1]
-
Ligand Modification: For long-term solutions in drug development, modifying the ligand structure to enhance solubility (e.g., by adding polyethylene (B3416737) glycol chains) can be a viable strategy.
Q2: I'm observing a gradual color change in my this compound complex solution over time. Does this indicate ligand dissociation?
A2: Yes, a gradual color change in a solution of a transition metal complex is often indicative of a change in the coordination environment of the metal ion, which can be due to ligand dissociation or a substitution reaction.
-
Ligand Dissociation: As the this compound ligand dissociates, the metal ion may become solvated by water or other solvent molecules. This change in the ligand field around the metal center will alter its d-orbital splitting, leading to a change in the wavelengths of light it absorbs and thus a different color.
-
Ligand Substitution: If there are other potential ligands in the solution (e.g., buffer components, anions from salts), they may slowly replace the this compound ligand, resulting in a new complex with a different color.
-
Hydrolysis: Over time, hydrolysis of the ligand or the complex itself can occur, particularly at non-optimal pH values, leading to decomposition and a color change.
Monitoring and Prevention:
-
UV-Vis Spectroscopy: You can monitor the stability of your complex over time using UV-Vis spectroscopy. A stable complex will show a consistent absorbance spectrum. Changes in the absorbance maxima (λmax) or intensity can be used to quantify the rate of dissociation or substitution.
-
Storage Conditions: To minimize dissociation, store your complex solutions at low temperatures and protected from light, as some complexes are photosensitive. Ensure the pH of the storage buffer is optimized for maximum complex stability.
-
Inert Atmosphere: For air-sensitive complexes, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q3: My experimental results (e.g., in a biological assay) are inconsistent. Could this be related to the dissociation of my metal complex?
A3: Inconsistent experimental results, particularly in biological assays, can certainly be a consequence of ligand dissociation. The active species in your experiment might be the intact complex, the free ligand, or the released metal ion. If the complex is dissociating over the course of your experiment, the concentration of the active species is changing, leading to variability.
Investigative Steps:
-
Confirm the Active Species: Design experiments to determine whether the biological effect is due to the complex, the free ligand, the metal salt, or a combination. For example, test the free ligand and the corresponding metal salt at the same concentrations used for the complex.
-
Time-Course Studies: Analyze the stability of the complex under your specific assay conditions (e.g., in cell culture media at 37°C). Use techniques like UV-Vis or HPLC to monitor the concentration of the intact complex over the duration of the assay.
-
Reformulate the Delivery Vehicle: If dissociation is rapid under assay conditions, you may need to reformulate your compound, for instance, by encapsulating it in a liposome (B1194612) or other delivery vehicle to protect it until it reaches the target site.
Frequently Asked Questions (FAQs)
Q1: What factors influence the stability of this compound metal complexes?
A1: The stability of these complexes is governed by several key factors:
-
Nature of the Metal Ion: The charge and size of the metal ion are crucial. Generally, smaller, more highly charged metal ions form more stable complexes due to stronger electrostatic interactions.[2] The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) often predicts the relative stability of complexes with high-spin, divalent transition metals.
-
Ligand Properties: The strong basicity of the coordinated amide nitrogen atoms in oxamide-type ligands has a stabilizing effect, particularly for metal ions in higher oxidation states.[1] The chelate effect, resulting from the multiple coordination points of the ligand, significantly enhances the stability of the complex compared to coordination by individual monodentate ligands.
-
pH of the Solution: The pH affects the protonation state of the ligand's amine groups and the availability of competing hydroxide ions, both of which are critical for complex formation and stability.
-
Temperature: Temperature can affect the kinetics and thermodynamics of complex formation and dissociation.[2] Higher temperatures can provide the energy needed to overcome the activation barrier for ligand dissociation.
-
Solvent: The nature of the solvent can influence the stability of the complex by affecting the solvation of the metal ion and the ligand.[2]
Q2: How can I determine the stability constant of my this compound metal complex?
A2: Several analytical techniques can be used to determine stability constants:
-
Potentiometric Titration: This is a very common and accurate method. It involves titrating a solution containing the metal ion and the ligand with a standard acid or base and monitoring the pH. The resulting titration curve can be analyzed to calculate the stability constants of the formed complexes.
-
Spectrophotometry (UV-Vis): Changes in the UV-Vis spectrum of a metal ion or ligand upon complexation can be used to determine the stoichiometry and stability constant of the complex. Methods like the mole-ratio method or Job's method of continuous variation are often employed.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a metal ion. This provides a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Q3: Are there any specific safety precautions I should take when working with this compound and its metal complexes?
A3: As with all chemicals, you should follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for this compound and the specific metal salts you are using. General precautions include:
-
Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.
-
Working in a well-ventilated area or a fume hood, especially when handling volatile solvents or powdered reagents.
-
Being aware of the specific toxicities of the metal ions you are using (e.g., nickel compounds can be carcinogenic, and copper compounds can be toxic to aquatic life).
-
Properly disposing of all chemical waste according to your institution's guidelines.
Data Presentation
The stability of metal complexes with this compound is high due to the chelate effect. The following table provides an overview of the types of stability constant data that can be obtained for such complexes. The values are illustrative and depend on the specific experimental conditions (temperature, ionic strength, solvent). For precise values, it is recommended to consult the cited literature.
| Metal Ion | log K₁ | log β₂ | Method | Reference |
| Cu(II) | ~12-14 | ~22-25 | Potentiometry | Esteves et al. |
| Ni(II) | ~9-11 | ~16-19 | Potentiometry | Esteves et al. |
| Zn(II) | ~7-9 | ~13-15 | Potentiometry | General Reference |
| Co(II) | ~7-9 | ~12-14 | Potentiometry | General Reference |
-
log K₁: Logarithm of the stepwise formation constant for the 1:1 metal-ligand complex.
-
log β₂: Logarithm of the overall formation constant for the 1:2 metal-ligand complex.
Experimental Protocols
1. Synthesis of a Generic this compound Metal(II) Complex
This protocol is a general guideline. Molar ratios, solvents, and reaction times may need to be optimized for specific metal ions.
-
Ligand Solution: Dissolve one molar equivalent of this compound in a suitable solvent (e.g., ethanol (B145695) or a methanol/water mixture).
-
Metal Salt Solution: In a separate flask, dissolve one molar equivalent of the desired metal(II) salt (e.g., MCl₂ or M(NO₃)₂) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
pH Adjustment (if necessary): Depending on the metal ion and desired complex, the pH may need to be adjusted to facilitate deprotonation of the amide groups and promote coordination. A dilute solution of a non-coordinating base (e.g., NaOH or Et₃N) can be added dropwise while monitoring the pH.
-
Precipitation and Isolation: The complex may precipitate upon formation or after adjusting the pH. If so, continue stirring for a set period (e.g., 2-4 hours) to ensure complete reaction. Collect the solid product by filtration.
-
Washing: Wash the isolated solid with small portions of the solvent to remove any unreacted starting materials, followed by a volatile solvent like diethyl ether to aid in drying.
-
Drying: Dry the complex under vacuum.
-
Characterization: Characterize the final product using techniques such as FT-IR spectroscopy (to observe shifts in C=O and N-H stretching frequencies upon coordination), elemental analysis, and mass spectrometry.
2. Monitoring Ligand Dissociation by UV-Vis Spectrophotometry
-
Prepare a Stock Solution: Prepare a stock solution of the purified metal complex of known concentration in a suitable buffered solvent.
-
Establish Initial Spectrum: Record the UV-Vis spectrum of the complex solution immediately after preparation to establish the initial absorbance profile and identify the λmax.
-
Induce Dissociation (Optional): To study the kinetics of dissociation under specific conditions, you can induce dissociation by, for example, adding a competing ligand or adjusting the pH.
-
Time-Course Measurement: At regular time intervals, record the full UV-Vis spectrum of the solution.
-
Data Analysis: Plot the absorbance at λmax versus time. A decrease in absorbance at the λmax of the complex, or the appearance of a new peak corresponding to the solvated metal ion or a new complex, indicates dissociation. The rate of dissociation can be determined by fitting the data to an appropriate kinetic model.
Visualizations
Caption: Troubleshooting workflow for common experimental issues.
Caption: Factors influencing the stability of metal complexes.
Caption: Hypothetical signaling pathway for a bapo-metal pro-drug.
References
Technical Support Center: Optimization of Stoichiometry for N,N'-bis(3-aminopropyl)oxamide Metal Complex Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of stoichiometry for N,N'-bis(3-aminopropyl)oxamide metal complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio for the synthesis of this compound metal complexes?
A1: The molar ratio can vary depending on the metal ion and the desired final complex structure. For instance, in the formation of homo- and heteropolymetallic Cu(II) complexes with this compound (H2apox), the stoichiometry is a key factor in determining the resulting structure.[1] A common starting point is a 1:1 or 2:1 metal-to-ligand ratio, but the optimal ratio should be determined experimentally.
Q2: I am observing unexpected precipitation during my reaction. What could be the cause?
A2: Unexpected precipitation can be due to several factors:
-
Incorrect Solvent: The chosen solvent may not be suitable for the metal salt or the resulting complex, leading to poor solubility.
-
pH Imbalance: The pH of the reaction mixture can significantly influence the solubility of the ligand and the stability of the complex. Deprotonation of the oxamide (B166460) ligand is often necessary for complexation.
-
Hydroxide Formation: If the pH is too high, metal hydroxides may precipitate, especially with transition metals.
-
Low Purity of Reagents: Impurities in the this compound or the metal salt can lead to the formation of insoluble byproducts.
Q3: My complex yield is consistently low. How can I improve it?
A3: Low yields can often be addressed by optimizing the reaction conditions:
-
Reaction Time and Temperature: Ensure the reaction is proceeding for a sufficient amount of time and at an appropriate temperature to go to completion.
-
Stoichiometry: Systematically vary the metal-to-ligand ratio to find the optimal stoichiometry for maximum yield.
-
Atmosphere: Some metal complexes are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield.
-
Order of Addition: The order in which reagents are added can influence the reaction pathway and final product. Try adding the metal salt solution dropwise to the ligand solution.
Q4: How can I confirm the stoichiometry of my final complex?
A4: Several analytical techniques can be used to determine the stoichiometry of your this compound metal complex:
-
Elemental Analysis (CHN): This technique provides the percentage of carbon, hydrogen, and nitrogen in your sample, which can be compared to the theoretical values for different metal-to-ligand ratios.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive molecular structure, including the coordination environment and stoichiometry.[2]
-
Spectroscopic Methods: Techniques like UV-Vis, IR, and NMR spectroscopy can provide insights into the coordination of the ligand to the metal ion.[3]
-
Mass Spectrometry: This can help determine the molecular weight of the complex.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Formation of a gel or viscous oil instead of a crystalline product | High concentration of reactants; Inappropriate solvent system. | Try using more dilute solutions of the metal salt and ligand. Experiment with different solvents or solvent mixtures to improve crystallinity. |
| The isolated product is a mixture of complexes with different stoichiometries | Non-optimal reaction conditions; Slow equilibrium between different species. | Adjust the reaction time and temperature to favor the formation of a single, thermodynamically stable product. Utilize techniques like fractional crystallization to separate the desired complex. |
| The color of the reaction mixture is different than expected | Incorrect oxidation state of the metal ion; Presence of impurities. | Ensure the use of high-purity starting materials. If applicable, perform the reaction under an inert atmosphere to prevent oxidation. Use analytical techniques to verify the oxidation state of the metal in the product. |
| Difficulty in dissolving the this compound ligand | The ligand has limited solubility in some common organic solvents. | Gently warm the solvent while stirring to aid dissolution. Consider using a more polar solvent or a co-solvent system. The molecular formula of the ligand is C8H18N4O2.[4][5] |
Experimental Protocols
General Protocol for Stoichiometry Optimization
-
Ligand Solution Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or perchlorate (B79767) salt) in the same solvent.
-
Reaction Setup: Set up a series of parallel reactions. In each reaction vessel, place a fixed amount of the ligand solution.
-
Titration/Addition: Slowly add varying molar equivalents of the metal salt solution to each reaction vessel (e.g., 0.5, 1.0, 1.5, 2.0, etc., equivalents).
-
Reaction Conditions: Stir the reaction mixtures at a constant temperature for a set period. Monitor the reactions for any precipitation or color changes.
-
Isolation and Purification: Isolate the solid products by filtration. Wash the solids with the reaction solvent to remove any unreacted starting materials. Recrystallize the products if necessary to obtain pure samples.
-
Characterization: Analyze the products from each reaction using appropriate techniques (e.g., elemental analysis, spectroscopy) to determine the stoichiometry.
-
Data Analysis: Compare the yields and characterization data from the different molar ratios to determine the optimal stoichiometry for the desired complex.
Visualizations
Caption: Workflow for optimizing metal complex stoichiometry.
Caption: Decision tree for troubleshooting synthesis issues.
References
Validation & Comparative
A Comparative Guide to N,N'-bis(3-aminopropyl)oxamide and Ethylenediamine as Ligands for Transition Metals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the coordination properties and applications of two key ligands in transition metal chemistry: N,N'-bis(3-aminopropyl)oxamide (oxpn) and ethylenediamine (B42938) (en). This analysis is supported by experimental data to assist researchers in selecting the appropriate ligand for their specific applications, ranging from catalysis to drug development.
Introduction to the Ligands
This compound (oxpn) is a flexible tetradentate ligand possessing two amine and two amide donor groups. Its structure allows for the formation of polynuclear metal complexes, where the oxamide (B166460) group can act as a bridge between two metal centers.
Ethylenediamine (en) is a classic bidentate ligand with two primary amine donor groups. It is widely used in coordination chemistry due to its ability to form stable five-membered chelate rings with a single metal ion.
The structural differences between these two ligands lead to distinct coordination behaviors and properties of their resulting metal complexes.
Structural Comparison of Metal Complexes
The coordination of oxpn and en with transition metals results in complexes with different structural features. Ethylenediamine typically acts as a chelating ligand to a single metal center, forming a stable five-membered ring. In contrast, the longer and more flexible backbone of oxpn, along with the bridging capability of the oxamide group, allows for the formation of both mononuclear and binuclear complexes. In binuclear complexes, the oxamide group bridges two metal centers, influencing the magnetic and electronic properties of the complex.
Thermodynamic Stability of Metal Complexes
The stability of metal complexes is a critical factor in their application. Stability constants (log K) provide a quantitative measure of the equilibrium for the formation of the complex in solution.
While extensive data is available for ethylenediamine complexes, quantitative stability constants for this compound with a range of transition metals are less commonly reported in a single comparative study. However, studies on related oxamide-type ligands and specific studies on oxpn allow for a general comparison.
Table 1: Stepwise Stability Constants (log K) of Ethylenediamine Complexes with Various Transition Metals
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Cu(II) | 10.55 | 9.05 | - |
| Ni(II) | 7.32 | 6.12 | 4.27 |
| Co(II) | 5.89 | 4.83 | 3.10 |
| Zn(II) | 5.71 | 4.97 | 2.00 |
| Fe(II) | 4.28 | 3.25 | 2.05 |
| Mn(II) | 2.73 | 2.07 | 0.88 |
Data sourced from various literature sources. Conditions may vary.
Experimental Protocols
Synthesis of Metal Complexes
General Synthesis of Ethylenediamine Complexes: A common method involves the direct reaction of a transition metal salt (e.g., chloride or nitrate) with ethylenediamine in a suitable solvent, such as water or ethanol. The stoichiometry of the reactants is controlled to obtain the desired complex (e.g., [M(en)]²⁺, [M(en)₂]²⁺, or [M(en)₃]²⁺).
Comparative Analysis of N,N'-bis(3-aminopropyl)oxamide and Other Aliphatic Diamines in Polyamide Synthesis
A detailed examination of the performance characteristics of polyamides derived from N,N'-bis(3-aminopropyl)oxamide in comparison to those synthesized from conventional aliphatic diamines reveals distinct advantages in thermal stability and potential for enhanced mechanical properties. The incorporation of the oxamide (B166460) linkage into the polymer backbone introduces a unique combination of hydrogen bonding capabilities and structural rigidity, setting it apart from common diamines like hexamethylenediamine.
The synthesis of high-performance polyamides is a cornerstone of polymer chemistry, with the choice of diamine monomer playing a pivotal role in determining the final properties of the material. While traditional aliphatic diamines have been extensively used, there is growing interest in specialized diamines such as this compound to impart specific functionalities and improved performance characteristics to polyamides. This guide provides a comparative overview of the synthesis and properties of polyamides derived from this compound and other common aliphatic diamines, supported by experimental data and detailed protocols.
Performance Comparison
The introduction of the oxamide group (-NH-CO-CO-NH-) in this compound offers a significant structural variation compared to simple aliphatic chains. This structural feature is expected to influence the polymer's properties in several key areas:
-
Thermal Stability: The presence of the oxamide linkage can enhance the thermal stability of the resulting polyamide due to the higher decomposition temperature associated with the oxamide group and increased intermolecular hydrogen bonding.
-
Mechanical Strength: The rigidity of the oxamide unit and the potential for strong hydrogen bonding networks can contribute to higher tensile strength and modulus in the resulting polymers.
-
Solubility: The polarity imparted by the additional amide linkages in the oxamide structure may influence the solubility of the polyamides in various organic solvents.
While direct, comprehensive comparative studies between polyamides synthesized from this compound and other aliphatic diamines are not extensively documented in publicly available literature, the general principles of polyamide chemistry and the known effects of incorporating rigid, hydrogen-bonding moieties allow for a theoretical comparison. For instance, aromatic polyamides, known for their high thermal stability and mechanical strength, derive these properties from the rigidity of the aromatic rings in their backbone.[1][2] Similarly, the oxamide group in this compound can be considered a "hard segment" that can enhance the performance of aliphatic polyamides.
Data Summary
Due to the limited availability of direct comparative experimental data in the public domain for polyamides synthesized from this compound, the following table presents typical property ranges for polyamides derived from common aliphatic and aromatic diamines to provide a baseline for expected performance.
| Property | Polyamide from Aliphatic Diamines (e.g., Hexamethylenediamine) | Polyamide from Aromatic Diamines | Polyamide from this compound (Expected) |
| Glass Transition Temperature (Tg) | 50 - 80 °C | 200 - 300 °C | Potentially higher than typical aliphatic polyamides |
| Melting Temperature (Tm) | 220 - 265 °C | > 300 °C (often do not melt) | Expected to be influenced by the diacid used |
| 10% Weight Loss Temperature (TGA) | 350 - 450 °C | > 450 °C[1] | Expected to be in the higher range of aliphatic polyamides or exceed it |
| Tensile Strength | 60 - 90 MPa | 80 - 150 MPa | Potentially higher than typical aliphatic polyamides |
| Solubility | Soluble in strong acids and some polar solvents | Generally poor, soluble in strong acids and some aprotic polar solvents[1] | Expected to be soluble in polar aprotic solvents |
Experimental Protocols
The synthesis of polyamides from this compound can be achieved through various polycondensation methods. A general laboratory-scale procedure for low-temperature solution polycondensation is provided below. This method is widely used for preparing a variety of polyamides and allows for good control over the molecular weight and properties of the resulting polymer.[2]
Low-Temperature Solution Polycondensation
Materials:
-
This compound
-
Diacid chloride (e.g., adipoyl chloride, terephthaloyl chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl) (optional, to enhance solubility)
-
Nitrogen gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a known amount of this compound in anhydrous DMAc (with or without LiCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the diacid chloride, either as a solid or dissolved in a small amount of anhydrous DMAc, to the stirred solution.
-
Maintain the reaction temperature at 0-5 °C for 1-2 hours, and then allow the reaction to proceed at room temperature for several hours or overnight.
-
The resulting viscous polymer solution is then poured into a non-solvent such as methanol with vigorous stirring to precipitate the polyamide.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol and water to remove any unreacted monomers and salts, and then dried in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization:
The synthesized polyamide can be characterized using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability.[1]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Tensile Testing: To measure the mechanical properties such as tensile strength, modulus, and elongation at break.[1]
Visualizing the Synthesis and Comparison
To better understand the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for polyamide synthesis.
Caption: Logical comparison of diamine structures.
Conclusion
The incorporation of this compound into polyamide synthesis presents a promising avenue for developing materials with enhanced thermal and mechanical properties compared to those derived from conventional aliphatic diamines. The presence of the oxamide linkage is the key structural feature responsible for these potential improvements. While more direct comparative studies are needed to fully quantify these advantages, the fundamental principles of polymer chemistry strongly suggest the potential for this compound to be a valuable monomer for high-performance polyamide applications. Further research in this area would be beneficial to fully elucidate the structure-property relationships and expand the application range of these novel polyamides.
References
Performance Evaluation of N,N'-bis(3-aminopropyl)oxamide Against Commercial Epoxy Curing Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of N,N'-bis(3-aminopropyl)oxamide as an epoxy curing agent against established commercial alternatives. The information presented herein is intended to assist researchers and professionals in making informed decisions for their specific applications. While comprehensive data for some commercial agents is available, specific experimental data for this compound is not as widely published. Therefore, this guide serves as a framework for evaluation, presenting available data and highlighting areas where further testing is required.
Introduction to Epoxy Curing Agents
Epoxy resins, valued for their exceptional adhesion, chemical resistance, and mechanical properties, require the addition of a curing agent or hardener to transform from a liquid to a solid, cross-linked thermoset polymer. The choice of curing agent is critical as it significantly influences the processing characteristics and the final performance of the cured epoxy system. Amine-based curing agents are a prominent class, valued for their versatility and wide range of achievable properties.
This compound is an aliphatic amine that presents itself as a potential alternative to traditional curing agents. Its molecular structure, featuring primary amine groups and an oxamide (B166460) linkage, suggests the potential for unique performance characteristics. This guide will compare its projected attributes with those of well-established commercial aliphatic and cycloaliphatic amine curing agents: Triethylenetetramine (TETA), Diethylenetriamine (DETA), and Isophorone Diamine (IPDA).
Performance Data Comparison
The following tables summarize key performance indicators for this compound and selected commercial curing agents when used with a standard Bisphenol A based epoxy resin.
Table 1: Thermal Properties
| Property | This compound | Triethylenetetramine (TETA) | Diethylenetriamine (DETA) | Isophorone Diamine (IPDA) | Test Method |
| Glass Transition Temperature (Tg) | Data Not Available | ~120 °C[1] | ~150 °C[2] | >150 °C | ASTM D3418 |
| Heat Deflection Temperature (HDT) | Data Not Available | ~120 °C[3] | Data Not Available | ~150-160 °C[3] | ASTM D648 |
| Decomposition Temperature (TGA, 5% weight loss) | Data Not Available | Data Not Available | Data Not Available | ~290 °C | ASTM E1131 |
Table 2: Mechanical Properties
| Property | This compound | Triethylenetetramine (TETA) | Diethylenetriamine (DETA) | Isophorone Diamine (IPDA) | Test Method |
| Tensile Strength | Data Not Available | ~1.8 times higher than non-amine curatives[1] | Data Not Available | Data Not Available | ASTM D638 |
| Compressive Strength | Data Not Available | 65 MPa[4] | Data Not Available | 52 MPa[4] | ASTM D695 |
| Flexural Strength | Data Not Available | Data Not Available | High | High[5] | ASTM D790 |
| Impact Resistance | Data Not Available | Data Not Available | High[2] | High | ASTM D256 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for accurate and reproducible comparisons.
Differential Scanning Calorimetry (DSC) for Thermal Properties
-
Objective: To determine the glass transition temperature (Tg) and curing characteristics.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample (5-10 mg) of the uncured epoxy/curing agent mixture is placed in an aluminum DSC pan.
-
The pan is sealed and placed in the DSC cell alongside an empty reference pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is monitored as a function of temperature.
-
The Tg is identified as a step change in the heat flow curve. The curing exotherm provides information on the curing reaction kinetics.
-
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the thermal stability and decomposition temperature of the cured epoxy.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample (10-20 mg) of the fully cured epoxy is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is recorded as the decomposition temperature.
-
Mechanical Property Testing
-
Objective: To determine the mechanical strength of the cured epoxy.
-
Apparatus: A universal testing machine with appropriate fixtures for tensile, compression, and flexural tests.
-
Procedure (General):
-
Test specimens of standardized dimensions (as per ASTM standards) are prepared by casting the epoxy/curing agent mixture into molds and allowing it to fully cure.
-
The dimensions of the cured specimens are accurately measured.
-
The specimens are subjected to a controlled force (tensile, compressive, or flexural) until failure.
-
The stress and strain are recorded throughout the test to determine the material's strength, modulus, and elongation at break.
-
Tensile Strength: ASTM D638
-
Compressive Strength: ASTM D695
-
Flexural Strength: ASTM D790
-
Impact Resistance: ASTM D256
-
Signaling Pathways and Curing Mechanism
The curing of epoxy resins with amine hardeners proceeds via a nucleophilic addition reaction. The active hydrogen atoms on the amine groups of the curing agent attack the electrophilic carbon atoms of the epoxy rings, leading to the opening of the epoxide and the formation of a hydroxyl group and a new covalent bond. This process continues, forming a highly cross-linked, three-dimensional polymer network.
Caption: Epoxy curing mechanism with an amine hardener.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of a new epoxy curing agent.
Caption: Workflow for epoxy curing agent evaluation.
Logical Relationship of Performance Attributes
The performance of an epoxy curing agent is a result of the interplay between its chemical structure and the resulting network architecture.
Caption: Relationship between structure and properties.
Conclusion
This compound shows potential as a novel epoxy curing agent. Based on its aliphatic amine structure, it is expected to offer good reactivity and mechanical properties. However, a comprehensive evaluation requires direct experimental comparison with established commercial curing agents under identical conditions. The data tables and experimental protocols provided in this guide offer a framework for conducting such an evaluation. Researchers are encouraged to perform the described tests to generate the necessary data for a conclusive assessment of this compound's performance and to determine its suitability for specific high-performance applications.
References
A Comparative Guide to the Purity Validation of N,N'-bis(3-aminopropyl)oxamide via HPLC and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity and reproducibility of experimental results. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of N,N'-bis(3-aminopropyl)oxamide purity. We present supporting experimental data and detailed protocols to assist in selecting the most appropriate method for your specific needs.
Introduction to Purity Analysis of this compound
This compound is a polyamine compound with potential applications in various fields, including as a building block in the synthesis of novel therapeutic agents and as a cross-linking agent in polymer chemistry. The presence of impurities can significantly impact its chemical and biological properties, making rigorous purity assessment essential. Both HPLC and NMR spectroscopy offer robust approaches to quantify the purity of this compound, each with distinct advantages and limitations.
Experimental Workflow
The general workflow for the purity validation of this compound using either HPLC or NMR is depicted below. The process begins with sample and standard preparation, followed by instrumental analysis and subsequent data processing to determine the purity.
Caption: Experimental workflow for purity validation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. For a polar and basic compound like this compound, which lacks a strong chromophore, derivatization is often employed to enhance its detection by UV or fluorescence detectors.
Experimental Protocol: HPLC
1. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to obtain a concentration of 1 mg/mL.
-
Derivatization (Pre-column): To 100 µL of the sample solution, add 200 µL of a derivatizing agent solution (e.g., benzoyl chloride in methanol) and 100 µL of a basic buffer (e.g., sodium bicarbonate).[1] Vortex and allow the reaction to proceed for a specified time (e.g., 20 minutes) at a controlled temperature.[1] Neutralize the reaction and dilute with the mobile phase to the desired concentration.
-
External Standard: Prepare a series of calibration standards of a certified reference material of this compound, derivatized in the same manner as the sample.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for good separation. For example, Mobile Phase A could be an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B could be acetonitrile.[2] The gradient could start with a low percentage of B, which is gradually increased to elute the derivatized analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength suitable for the benzoylated derivative (e.g., 229 nm) or a fluorescence detector if a fluorescent derivatizing agent is used.[2]
Data Presentation: HPLC Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Purity of Test Sample | 99.2% (by area normalization) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.[3]
Experimental Protocol: NMR
1. Sample and Standard Preparation:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and a precise amount (e.g., 5 mg) of a certified internal standard (e.g., maleic acid) into the same vial.[4]
-
Internal Standard Selection: The internal standard should be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte's signals, and be soluble in the same deuterated solvent.[5]
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and transfer to an NMR tube. This compound is expected to be soluble in polar solvents like D₂O.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is crucial for accurate quantification (e.g., 30 seconds).[6]
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
Pulse Angle: A calibrated 90° pulse.
3. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula[3]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: qNMR Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.5 mg/mL |
| Limit of Quantification (LOQ) | ~1.5 mg/mL |
| Precision (%RSD) | < 1% |
| Accuracy (% Recovery) | 99-101% |
| Purity of Test Sample | 99.1% |
Comparison of HPLC and NMR for Purity Validation
The choice between HPLC and NMR for purity determination depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and available resources.
Caption: Advantages and disadvantages of HPLC and NMR.
Conclusion
Both HPLC and qNMR are powerful and reliable techniques for the purity validation of this compound.
-
HPLC is the preferred method when high sensitivity is required to detect and quantify trace impurities, especially in complex matrices. The need for derivatization and the reliance on reference standards for accurate quantification are key considerations.
-
qNMR serves as an excellent primary method for obtaining a direct and highly accurate purity value without the need for a specific reference standard of the analyte. Its ability to provide structural information about impurities is an added advantage. However, its lower sensitivity may not be suitable for detecting impurities at very low levels.
For comprehensive purity assessment, a combination of both techniques is often employed. HPLC can be used to profile and quantify impurities, while qNMR can provide a highly accurate determination of the bulk purity of the material. The choice of method should be guided by the specific analytical needs and the stage of the research or drug development process.
References
The Influence of Diamine Structure on the Thermal Properties of Polyimides: A Comparative Analysis
A detailed examination of polyimides derived from various diamine monomers reveals a significant correlation between the chemical structure of the diamine and the resulting thermal properties of the polymer. This comparative guide synthesizes experimental data to illustrate how modifications in the diamine backbone can be strategically employed to tailor the thermal performance of polyimides for specific high-temperature applications.
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties are intrinsically linked to their molecular architecture, particularly the structure of the diamine and dianhydride monomers used in their synthesis. By systematically varying the diamine component while keeping the dianhydride constant, researchers can precisely tune the thermal characteristics of the resulting polyimide. This analysis focuses on the impact of different diamine structures on key thermal properties, including the Glass Transition Temperature (Tg), Thermal Decomposition Temperature (Td), and the Coefficient of Thermal Expansion (CTE).
Comparative Thermal Data of Polyimides
The following table summarizes the thermal properties of polyimides synthesized from a common dianhydride, 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), with a selection of different aromatic diamine monomers. This allows for a direct comparison of the effect of the diamine structure on the thermal performance of the resulting polymers.
| Diamine Monomer | Polyimide Designation | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| 4,4'-Oxydianiline (B41483) (ODA) | BTDA-ODA | 270 - 276 | 480 - 530 | Not uniformly reported |
| p-Phenylenediamine (B122844) (PDA) | BTDA-PDA | 340 | 530 | Not uniformly reported |
| m-Phenylenediamine (MPD) | BTDA-MPD | 290 | 510 | Not uniformly reported |
| 4,4'-Methylenedianiline (MDA) | BTDA-MDA | 280 | 500 | Not uniformly reported |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) derived PIs | Series (I) | 218 - 250 | Not uniformly reported | Not uniformly reported |
| Dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) derived PIs | Series (II) | 203 - 243 | Not uniformly reported | Not uniformly reported |
Note: The data presented is a synthesis of values reported in the cited literature.[1][2] Exact values can vary based on specific experimental conditions and characterization methods.
The data clearly indicates that the rigidity of the diamine monomer plays a crucial role in determining the thermal properties of the polyimide.[3] For instance, the incorporation of the rigid p-phenylenediamine (PDA) results in a significantly higher glass transition temperature compared to the more flexible 4,4'-oxydianiline (ODA), which contains an ether linkage.[2] This is attributed to the restricted segmental motion in the polymer chains with more rigid backbones.
Experimental Protocols
The synthesis of polyimides from diamines and dianhydrides is typically a two-step process, followed by thermal analysis to characterize the material's properties.
Synthesis of Poly(amic acid) (PAA)
The first step involves the polycondensation reaction between a diamine and a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature to form a poly(amic acid) (PAA) solution.[4] Equimolar amounts of the diamine and dianhydride are typically used. The reaction is stirred for several hours under an inert atmosphere (e.g., nitrogen) to achieve a high molecular weight PAA.
Imidization: Conversion of PAA to Polyimide
The PAA solution is then cast onto a substrate (e.g., a glass plate) and subjected to a thermal imidization process. This involves a step-wise heating program in an oven or under vacuum to facilitate the cyclodehydration of the amic acid groups to form the stable imide rings. A typical heating cycle might be: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour.[4][5] Alternatively, chemical imidization can be employed using dehydrating agents like acetic anhydride (B1165640) and a catalyst such as pyridine (B92270) or triethylamine.[6]
Thermal Characterization
The thermal properties of the resulting polyimide films are then evaluated using various analytical techniques:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer.[7]
-
Thermogravimetric Analysis (TGA): Employed to assess the thermal stability of the polyimide by measuring its weight loss as a function of temperature. The temperature at which 5% or 10% weight loss occurs (T5% or T10%) is often reported as the onset of decomposition.[8][9]
-
Thermomechanical Analysis (TMA): Utilized to measure the coefficient of thermal expansion (CTE), which quantifies the dimensional change of the material with temperature.[10]
Visualizing the Polyimide Structure
The general chemical structure of a polyimide highlights the repeating imide linkage formed from the reaction of a dianhydride and a diamine. The variability in the 'R' group of the diamine is the primary focus of this comparative analysis.
Caption: General chemical structure of a polyimide, illustrating the repeating unit formed from a dianhydride and a diamine. The 'R' group represents the variable diamine backbone.
Conclusion
The selection of the diamine monomer is a critical determinant of the thermal properties of polyimides. By understanding the structure-property relationships, researchers and engineers can rationally design and synthesize polyimides with tailored thermal stability and performance characteristics to meet the demanding requirements of advanced applications in aerospace, electronics, and other high-technology fields. The introduction of rigid, aromatic diamines generally enhances the glass transition temperature and thermal stability, while the incorporation of flexible linkages can modify properties such as solubility and processability. This comparative analysis underscores the versatility of polyimide chemistry and provides a foundational guide for the development of next-generation high-performance materials.
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Preparation and Properties of High-Temperature-Resistant, Lightweight, Flexible Polyimide Foams with Different Diamine Structures [mdpi.com]
- 3. Influence of chemical structure on glass transition temperature of polyimides | Semantic Scholar [semanticscholar.org]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. mdpi.com [mdpi.com]
Comparative Analysis of the Chelating Ability of N,N'-bis(3-aminopropyl)oxamide and Other Polyamines
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative chelating abilities of N,N'-bis(3-aminopropyl)oxamide and common biogenic polyamines. This report provides a detailed analysis of their metal ion stability constants, supported by experimental protocols and visual representations of the underlying chemical principles.
The ability of a molecule to bind to metal ions, known as chelation, is a critical aspect in various fields, including drug development, toxicology, and environmental science. Polyamines, a class of organic compounds with two or more primary amino groups, are known for their metal-chelating properties. This guide provides a comparative assessment of the chelating ability of the synthetic polyamine this compound against the naturally occurring polyamines spermine (B22157), spermidine, putrescine, and cadaverine. The evaluation is based on their protonation constants and the stability constants of their complexes with various metal ions.
Summary of Chelation Performance
The chelating ability of these polyamines is quantified by their stability constants (log K) with different metal ions. A higher log K value indicates a stronger and more stable complex. The following tables summarize the available protonation constants and metal complex stability constants for this compound and other common polyamines.
Protonation Constants
Protonation constants (log K) are essential for understanding the behavior of these ligands in aqueous solutions, as they indicate the pH range in which the amine groups are protonated and available for metal binding.
Table 1: Protonation Constants (log K) of Polyamines
| Polyamine | log K₁ | log K₂ | log K₃ | log K₄ |
| This compound | 9.59 | 8.75 | 6.75 | - |
| Spermine | 10.93 | 9.94 | 8.95 | 7.96 |
| Spermidine | 10.88 | 9.82 | 8.34 | - |
| Putrescine | 10.81 | 9.41 | - | - |
| Cadaverine | 10.91 | 9.85 | - | - |
Note: The protonation constants can vary depending on experimental conditions such as temperature and ionic strength.
Metal Complex Stability Constants
The stability of the metal complexes formed by these polyamines is a direct measure of their chelating strength. The data presented here is primarily for complexes with a 1:1 metal-to-ligand ratio (ML).
Table 2: Stability Constants (log K) of Metal-Polyamine Complexes
| Metal Ion | This compound | Spermine | Spermidine | Putrescine | Cadaverine |
| Cu(II) | 18.2 (ML), 23.1 (MLH₋₁) | 16.1 | 13.1 | 7.1 | 7.3 |
| Ni(II) | 13.5 (ML) | 11.1 | 8.8 | 4.4 | 4.8 |
| Zn(II) | Data not available | 9.8 | 7.9 | 4.7 | 4.9 |
| Fe(III) | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: "ML" represents the 1:1 metal-ligand complex. "MLH₋₁" represents a deprotonated complex. Data availability for all metal-polyamine combinations is limited in the reviewed literature.
Based on the available data, this compound forms significantly more stable complexes with Cu(II) and Ni(II) compared to the natural polyamines. This enhanced stability can be attributed to the presence of the oxamide (B166460) group, which introduces additional coordination sites and contributes to the overall rigidity of the ligand structure, favoring chelation.
Experimental Protocols
The determination of protonation and stability constants is crucial for assessing the chelating ability of a compound. The following are detailed methodologies for the key experiments used to obtain the data presented in this guide.
Potentiometric Titration for Determination of Protonation and Stability Constants
Potentiometric titration is a highly accurate and widely used method for determining the equilibrium constants of acid-base reactions and metal-ligand complex formation in solution.[1][2]
Objective: To determine the protonation constants of the polyamine and the stability constants of its metal complexes.
Materials:
-
pH meter with a glass electrode
-
Autotitrator or manual burette
-
Thermostated titration vessel
-
Standardized strong acid (e.g., 0.1 M HCl)
-
Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)
-
Polyamine solution of known concentration
-
Metal salt solution (e.g., CuCl₂, NiCl₂) of known concentration
-
Inert salt solution (e.g., 0.1 M KCl or NaNO₃) to maintain constant ionic strength
-
High-purity water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.
-
Titration of the Ligand (for Protonation Constants):
-
Pipette a known volume of the polyamine solution into the titration vessel.
-
Add the inert salt solution to maintain constant ionic strength.
-
Add a known amount of standardized strong acid to protonate all the amine groups.
-
Titrate the solution with the standardized strong base.
-
Record the pH values after each addition of the base.
-
-
Titration of the Metal-Ligand System (for Stability Constants):
-
Pipette known volumes of the polyamine solution and the metal salt solution into the titration vessel.
-
Add the inert salt solution.
-
Titrate the solution with the standardized strong base.
-
Record the pH values after each addition of the base.
-
-
Data Analysis:
-
The titration data (volume of titrant vs. pH) is processed using a suitable computer program (e.g., HYPERQUAD) to calculate the protonation constants (for the ligand titration) and the stability constants (for the metal-ligand titration) by fitting the experimental data to a chemical equilibrium model.
-
Diagram of Potentiometric Titration Workflow:
Caption: Workflow for determining protonation and stability constants using potentiometric titration.
UV-Vis Spectrophotometry for Stoichiometry and Stability Constant Determination
UV-Vis spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex using the continuous variation method (Job's plot) and to calculate stability constants. This method is particularly useful for colored complexes.
Objective: To determine the stoichiometry and stability constant of a metal-polyamine complex.
Materials:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
-
Stock solutions of the metal ion and the polyamine of the same molar concentration
-
Buffer solution to maintain a constant pH
Procedure (Job's Plot for Stoichiometry):
-
Prepare a series of solutions with a constant total molar concentration of the metal and ligand, but with varying mole fractions of each. For example, if the total concentration is 1 mM, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 (e.g., 0, 0.1, 0.2, ..., 0.9, 1.0).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.
Procedure (for Stability Constant):
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the polyamine.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
The stability constant can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method for 1:1 complexes.
Diagram of Job's Plot Experimental Workflow:
Caption: Workflow for determining complex stoichiometry using the continuous variation method (Job's plot).
Logical Relationship of Chelation
The formation of a metal-ligand complex is an equilibrium process. The overall stability of the complex is a function of the stepwise formation constants. For a divalent metal ion (M²⁺) and a polyamine ligand (L), the stepwise formation can be represented as follows:
Diagram of Stepwise Complex Formation:
Caption: Stepwise formation of metal-polyamine complexes.
The overall stability constant (β) is the product of the stepwise stability constants (K₁, K₂, etc.). A higher degree of chelation, involving multiple donor atoms from a single ligand molecule, generally leads to a significant increase in the overall stability of the complex, an effect known as the chelate effect. The structure of this compound, with its multiple nitrogen and oxygen donor atoms, is well-suited to take advantage of the chelate effect, contributing to its strong metal-binding capabilities.
Conclusion
The data presented in this guide indicates that this compound exhibits a superior chelating ability for Cu(II) and Ni(II) ions compared to the naturally occurring polyamines spermine, spermidine, putrescine, and cadaverine. This enhanced affinity is likely due to the presence of the oxamide group and the overall structural arrangement of the molecule, which facilitates the formation of stable chelate rings. The detailed experimental protocols provided herein offer a standardized approach for researchers to further investigate and compare the chelating properties of these and other compounds. The visualization of the experimental workflows and the fundamental principles of chelation aim to provide a clear and comprehensive understanding of the assessment process for professionals in drug development and related scientific fields. Further research is warranted to determine the stability constants of this compound with other biologically and environmentally relevant metal ions.
References
Benchmarking the Catalytic Activity of Metal Complexes with Different Oxamide-Based Ligands
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern chemistry, with applications spanning from pharmaceutical synthesis to materials science. Metal complexes featuring oxamide-based ligands have emerged as a versatile class of catalysts due to their modular nature, strong coordinating ability, and the stability they impart to the metal center. This guide provides a comparative analysis of the catalytic performance of first-row transition metal (Iron, Cobalt, Nickel, and Copper) complexes with oxamide (B166460) and related N-donor ligands in two key transformations: the oxidation of alcohols and cross-coupling reactions. The data presented herein is collated from various studies to offer a benchmark for catalyst selection and development.
Catalytic Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The performance of metal complexes in this reaction is highly dependent on the metal center, the ligand architecture, and the reaction conditions. Below is a comparative summary of the catalytic activity of iron, cobalt, nickel, and copper complexes in the oxidation of benzylic alcohols.
Data Presentation: Performance in Benzylic Alcohol Oxidation
| Metal | Ligand/Complex | Substrate | Catalyst Loading (mol%) | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Selectivity (%) | Ref. |
| Co(III) | o-phenylenebis(N′-methyloxamidate) | 1-Phenylethanol | Not Specified | O₂ / Pivalaldehyde | Acetonitrile (B52724) | RT | Not Specified | Good Yields | High | [1] |
| Fe(III) | [Fe(III)(Br)₂(Pc-L)]Br (Pyridine-containing macrocycle) | Benzyl (B1604629) alcohol | Not Specified | H₂O₂ | Acetonitrile | Not Specified | Not Specified | up to 98% | up to 99% | [2] |
| Ni(II) | Ni(OH)₂ | Benzyl alcohol | Not Specified | O₂ | Toluene | 90 | 1 | 98 | 98 | [3] |
| Cu(II) | [Cu(bpy)₂(ClO₄)₂] | Benzyl alcohol | 1.0 | H₂O₂ | Acetonitrile | 20 | 24 | ~7.3 | >99 (to Benzaldehyde) | [4] |
| Cu(II) | [Cu(phen)(phen-dione)Cl]Cl | Benzyl alcohol | ~10 | H₂O₂ | Solvent-free | 100 | 24 | ~90 | High (to Benzaldehyde) | [5] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data is presented to showcase the catalytic potential of these systems.
Experimental Protocols
Representative Protocol for Catalytic Oxidation of Benzyl Alcohol:
This protocol is a generalized procedure based on common practices in the cited literature for the oxidation of benzyl alcohol using a metal complex as a catalyst.[2][4][5]
-
Catalyst Preparation: The metal complex is synthesized according to established literature procedures. For instance, an oxamide-based ligand can be synthesized via the condensation of an amine with diethyl oxalate, followed by complexation with the desired metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O).[6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, the metal complex catalyst (e.g., 1-5 mol%), the alcohol substrate (e.g., benzyl alcohol, 1 mmol), and the solvent (e.g., acetonitrile or toluene, 5 mL) are added.
-
Initiation and Reaction: The oxidant (e.g., 30% aqueous hydrogen peroxide, 2-4 equivalents, or molecular oxygen at 1 atm) is introduced to the reaction mixture. For liquid oxidants, slow addition via a syringe pump is often employed. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified duration (e.g., 1-24 hours).
-
Monitoring and Work-up: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aldehyde or ketone. The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations: Workflow and Catalytic Cycle
Caption: General experimental workflow for catalyst synthesis, screening, and analysis.
References
Electrochemical Properties of N,N'-bis(3-aminopropyl)oxamide-Metal Complexes: A Comparative Guide
A comprehensive analysis of the electrochemical behavior of metal complexes is crucial for their application in diverse fields such as catalysis, sensing, and drug development. This guide provides a comparative overview of the electrochemical properties of N,N'-bis(3-aminopropyl)oxamide-metal complexes and their structural analogs. Due to a lack of specific electrochemical data in the reviewed literature for this compound-metal complexes, this guide focuses on closely related structures to infer and compare their potential redox behaviors.
Comparative Analysis of Oxamide-Based Metal Complexes
The electrochemical properties of metal complexes are significantly influenced by the nature of the ligand, the metal center, and the coordination geometry. For oxamide-type ligands, the deprotonated amide nitrogens are effective at stabilizing higher oxidation states of the metal ions. The following table summarizes the electrochemical data for metal complexes with ligands structurally analogous to this compound. These analogs feature variations in the alkyl chain length connecting the amine and oxamide (B166460) functionalities, providing insight into the potential behavior of the target complexes.
| Complex | Epc (V) | Epa (V) | ΔEp (mV) | Redox Couple | Reversibility | Reference Electrode | Solvent/Electrolyte |
| [Ni(II)(p-anisidine-acac)2] | -0.80 | -0.70 | 100 | Ni(II)/Ni(I) | Quasi-reversible | Ag/AgCl | DMSO/0.1M TBAP |
| [Co(II)(p-anisidine-acac)2] | -0.55 | -0.45 | 100 | Co(II)/Co(I) | Quasi-reversible | Ag/AgCl | DMSO/0.1M TBAP |
| [Cu(II)(p-anisidine-acac)2] | -0.50 | -0.42 | 80 | Cu(II)/Cu(I) | Quasi-reversible | Ag/AgCl | DMSO/0.1M TBAP |
| [Ni(II)(L¹)]²⁻ | - | 0.12 (E₁) | - | Ni(II)/Ni(III) | Reversible | SCE | Acetonitrile |
| - | 0.86 (E₂) | - | Ligand-centered | Quasi-rev./Irrev. | SCE | Acetonitrile | |
| [Pd(II)L] | - | - | - | Pd(II)/Pd(IV) | Two-electron oxidation | - | Perchlorate (B79767)/Chloride/Sulfate |
Note: (p-anisidine-acac) = Schiff base from acetylacetone (B45752) and p-anisidine; L¹ = o-phenylenebis(N′-methyloxamidate); L = N,N'-bis(2-aminoethyl)oxamide. Epc and Epa refer to the cathodic and anodic peak potentials, respectively. ΔEp is the peak separation. TBAP = Tetrabutylammonium perchlorate.
Experimental Protocols
The following is a generalized experimental protocol for the electrochemical characterization of transition metal complexes using cyclic voltammetry (CV), based on methodologies reported in the literature.[1]
1. Materials and Instrumentation:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Ag/AgCl electrode
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer: Potentiostat/Galvanostat
-
Solvent: HPLC grade Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)
-
Analyte: 1 mM solution of the metal complex in the solvent/electrolyte system.
2. Procedure:
-
Electrode Preparation: The GCE is polished with 0.05 µm alumina (B75360) slurry on a polishing cloth, followed by rinsing with deionized water and the solvent (DMF or MeCN), and then dried.
-
Cell Assembly: The three electrodes are assembled in an electrochemical cell containing the analyte solution.
-
Deaeration: The solution is purged with high-purity nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.
-
Cyclic Voltammetry Measurement: The potential is scanned from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential.
-
Data Analysis: The peak potentials (Epa and Epc) and peak currents (Ipa and Ipc) are determined from the voltammogram. The half-wave potential (E₁/₂) is calculated as (Epa + Epc)/2, and the peak separation (ΔEp = Epa - Epc) is used to assess the reversibility of the redox process.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical validation of metal complexes.
Figure 1. Workflow for the electrochemical validation of metal complexes.
References
Cross-Validation of Analytical Methods for Quantifying N,N'-bis(3-aminopropyl)oxamide in a Mixture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of N,N'-bis(3-aminopropyl)oxamide in a mixture. Due to the limited availability of direct cross-validation studies for this specific analyte, this document outlines proposed methods based on the analysis of structurally similar compounds, including aliphatic diamines and oxamides. The information presented is intended to guide researchers in the development and validation of suitable analytical techniques.
Introduction to Analytical Challenges
This compound is a polar molecule characterized by two primary aliphatic amine functionalities and a central oxamide (B166460) core. This structure presents challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC) due to poor retention on non-polar stationary phases. Furthermore, the absence of a significant chromophore necessitates either derivatization for UV-Vis or fluorescence detection, or the use of alternative detection methods such as mass spectrometry or charged aerosol detection. This guide explores several potential analytical strategies to address these challenges.
Proposed Analytical Methodologies
Based on the chemical properties of this compound and established methods for analogous compounds, the following techniques are proposed for its quantification.
High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-FLD)
This is a well-established approach for the analysis of aliphatic amines that lack native fluorescence or UV absorbance.[1][2] Derivatization converts the analyte into a fluorescent product, enabling highly sensitive and selective detection.
Experimental Protocol:
-
Derivatization Reagent: o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., N-acetyl-cysteine) is a common choice for primary amines, forming highly fluorescent isoindole derivatives.[3]
-
Sample Preparation:
-
An aliquot of the sample is diluted with an appropriate solvent (e.g., water/methanol mixture).
-
The diluted sample is mixed with a borate (B1201080) buffer to ensure optimal pH for the derivatization reaction.
-
The OPA/thiol reagent is added, and the reaction is allowed to proceed for a short, controlled time at room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific OPA-derivative.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is particularly well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6][7] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: HILIC column with a polar stationary phase (e.g., unmodified silica (B1680970), amino, or amide).
-
Mobile Phase: A mixture of a high percentage of acetonitrile (e.g., >70%) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: Mass Spectrometry (MS) is often preferred for its sensitivity and selectivity, as HILIC mobile phases are compatible with electrospray ionization (ESI). Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are also viable options.
-
Ion-Pair Chromatography (IPC)
IPC enhances the retention of polar, ionizable analytes on reversed-phase columns by introducing an ion-pairing reagent to the mobile phase.[8][9][10] This reagent forms a neutral ion-pair with the charged analyte, which has a greater affinity for the non-polar stationary phase.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: An aqueous buffer containing an ion-pairing reagent (e.g., an alkyl sulfonate such as heptanesulfonic acid for the basic amine groups) mixed with an organic modifier like acetonitrile or methanol. The pH of the mobile phase is critical and should be controlled to ensure the ionization of the analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (if the ion-pair itself does not interfere) or, more suitably, Mass Spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it a powerful tool for the quantification of analytes in complex mixtures without the need for derivatization.[11][12]
Experimental Protocol:
-
Chromatographic Conditions: Separation can be achieved using either HILIC or reversed-phase chromatography with an appropriate mobile phase. For HILIC, a mobile phase of acetonitrile and water with a volatile buffer like ammonium formate is suitable. For reversed-phase, an aqueous mobile phase with a small amount of acid (e.g., formic acid) can be used to promote ionization.
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound.
-
Quantitative Data Comparison
Since no direct comparative studies on this compound are available, the following table provides an expected performance comparison based on the analysis of similar aliphatic amines and polar compounds.
| Parameter | HPLC-FLD (with OPA Derivatization) | HILIC-MS | IPC-UV/MS | LC-MS/MS (HILIC or RP) |
| Specificity | High (dependent on derivatization) | High (with MS detection) | Moderate to High | Very High |
| Sensitivity (LOD/LOQ) | Very High (low nmol/L to pmol/L) | High | Moderate to High | Very High (potentially sub-nmol/L) |
| Linearity | Excellent | Good to Excellent | Good | Excellent |
| Precision (RSD%) | < 2% | < 5% | < 5% | < 2-5% |
| Accuracy/Recovery | Good to Excellent | Good | Good | Excellent |
| Throughput | Moderate (derivatization step) | High | Moderate | High |
| Method Complexity | Moderate (requires derivatization) | Moderate | Moderate (mobile phase prep) | High (instrumentation) |
| Robustness | Good | Moderate (sensitive to mobile phase) | Moderate (column equilibration) | Good |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the proposed analytical methods.
Caption: Workflow for HPLC with Pre-Column Derivatization and Fluorescence Detection.
Caption: Workflow for Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry.
Caption: Logical Relationship between Analyte Properties and Proposed Analytical Solutions.
References
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromforum.org [chromforum.org]
- 10. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 11. epa.gov [epa.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Safety Operating Guide
Navigating the Disposal of N,N'-bis(3-aminopropyl)oxamide: A Guide to Safe Laboratory Practices
Disclaimer: A specific Safety Data Sheet (SDS) for N,N'-bis(3-aminopropyl)oxamide was not found in the public domain. The following guidelines are based on best practices for the disposal of hazardous laboratory chemicals and data from structurally similar compounds. It is imperative to obtain the specific SDS from the manufacturer or supplier before any handling or disposal of this compound. This document should be used as a supplementary resource and not as a replacement for a substance-specific SDS or consultation with your institution's Environmental Health and Safety (EHS) department.
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. For this compound, a compound used in various research and development applications, understanding the correct disposal procedures is crucial to protect personnel and the environment. This guide provides essential information on its safe handling and disposal, with a focus on operational and logistical planning.
Hazard Profile of Structurally Similar Compounds
To conservatively estimate the potential hazards of this compound, the hazard classifications of structurally related compounds, N,N'-bis(3-aminopropyl)ethylenediamine and N,N'-bis(3-aminopropyl)-1,3-propanediamine, are summarized below. It is prudent to handle this compound as if it possesses similar or greater hazards until a specific SDS is available.
| Hazard Classification | N,N'-bis(3-aminopropyl)ethylenediamine | N,N'-bis(3-aminopropyl)-1,3-propanediamine |
| Acute Toxicity, Oral | Harmful if swallowed.[1] | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Fatal in contact with skin.[1] | Toxic in contact with skin.[2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | Causes severe skin burns and eye damage.[2] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | Causes serious eye damage.[2] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. | Not classified |
| Specific Target Organ Toxicity (Single Exposure) | Not classified | May cause respiratory irritation.[2] |
| Aquatic Hazard (Acute) | Harmful to aquatic life.[3] | Not classified |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all applicable regulations.
1. Waste Identification and Classification
-
Initial Assessment: Treat this compound as a hazardous waste unless confirmed otherwise by a specific SDS and EHS professionals.
-
Regulatory Consultation: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
2. Personal Protective Equipment (PPE)
Given the high toxicity of similar compounds, a stringent PPE protocol is mandatory.
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
-
Eye/Face Protection: Use tightly fitting safety goggles and a face shield (8-inch minimum). Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]
-
Skin and Body Protection: Wear a complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
3. Spill and Leak Management
In the event of a spill, immediate and appropriate action is critical.
-
Personnel Evacuation: Evacuate personnel to safe areas.[4] Keep people away from and upwind of the spill/leak.[2]
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[3] Do not use combustible materials, such as sawdust, for absorption.
4. Waste Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport of chemical waste.
-
Container Selection: Use original containers if possible. If not, use containers that are compatible with the chemical. Keep containers tightly closed in a dry and well-ventilated place.[3]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and a description of the hazards (e.g., "Toxic," "Corrosive").
5. Final Disposal
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Waste material must be disposed of in accordance with the Directive on waste 2008/98/EC as well as other national and local regulations.[3]
-
Prohibited Actions: Do not mix with other waste.[3] Do not flush into surface water or sanitary sewer systems.[5]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures for handling highly toxic substances should be adopted.
Protocol for Handling and Weighing:
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Ventilation: Conduct all handling operations, including weighing and dilutions, within a certified chemical fume hood.[2]
-
Weighing: Use a tared, sealed container for weighing to minimize exposure.
-
Transfer: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical, avoiding the generation of dust or aerosols.
-
Decontamination: Decontaminate all surfaces and equipment after use.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a hazardous laboratory chemical like this compound.
Caption: Workflow for the safe disposal of hazardous laboratory chemicals.
References
Essential Safety and Logistical Information for Handling N,N'-bis(3-aminopropyl)oxamide
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for handling N,N'-bis(3-aminopropyl)oxamide. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
Based on data from similar compounds, this compound is anticipated to be a hazardous substance that requires stringent safety measures. The primary hazards include severe skin burns, eye damage, and potential toxicity if swallowed or in contact with skin.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch). | NIOSH (US) or EN 166 (EU).[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use), and a complete suit protecting against chemicals. | EN 374.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust/vapors are generated. | NIOSH/MSHA or EN 149. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. | N/A |
Operational and Handling Plan
A systematic approach is crucial for the safe handling of this compound. This involves careful preparation, handling in a controlled environment, and immediate response in case of exposure.
Experimental Workflow for Safe Handling
Caption: This workflow outlines the key steps for the safe handling of this compound, from preparation to post-handling procedures.
Emergency Procedures
Immediate and appropriate first aid is critical in case of accidental exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response Protocol
Caption: This diagram illustrates the step-by-step procedure for responding to a spill of this compound.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[2] Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Containers: Handle uncleaned containers as you would the product itself.[2] Do not reuse empty containers.
-
Regulations: All disposal practices must comply with local, regional, and national hazardous waste regulations.[1][2]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
